2,6-dibromo-9H-fluorene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H8Br2 |
|---|---|
Molecular Weight |
324.01 g/mol |
IUPAC Name |
2,6-dibromo-9H-fluorene |
InChI |
InChI=1S/C13H8Br2/c14-10-3-4-12-9(6-10)5-8-1-2-11(15)7-13(8)12/h1-4,6-7H,5H2 |
InChI Key |
YJRWDSLOFBJWCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dibromo-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-9H-fluorene is a halogenated aromatic hydrocarbon belonging to the fluorene family. The fluorene core, a tricyclic aromatic system, is a prevalent structural motif in materials science and medicinal chemistry. The introduction of bromine atoms at the 2 and 6 positions significantly influences the molecule's electronic properties, reactivity, and potential applications. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectroscopic data, synthesis, reactivity, and applications, with a focus on providing detailed experimental protocols and visual representations of key concepts.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in various scientific domains. These properties dictate its solubility, stability, and suitability for specific experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈Br₂ | - |
| Molecular Weight | 324.01 g/mol | [1] |
| Melting Point | Not explicitly reported | - |
| Boiling Point | Not explicitly reported | - |
| Solubility | Soluble in common organic solvents like THF, CH₂Cl₂, Chloroform | General knowledge |
| Appearance | White to off-white crystalline solid | General knowledge |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections detail the expected spectroscopic data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and methylene protons. Due to the C₂ symmetry of the molecule, the number of unique proton signals is reduced. The methylene protons at the C9 position typically appear as a singlet. The aromatic protons will exhibit a more complex pattern of doublets and doublets of doublets due to coupling between adjacent protons.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atoms.
Note: A dedicated ¹³C NMR spectrum for this compound was not found in the searched literature. The data presented in some sources are for more complex derivatives.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methylene group, as well as C-Br stretching vibrations.
Note: A specific IR spectrum for this compound is not available in the provided search results. Data for the 2,7-dibromo isomer is available from NIST.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).
Note: A specific mass spectrum for this compound is not available in the provided search results. Data for the 2,7-dibromo isomer is available from NIST.[2]
Synthesis of this compound
The synthesis of this compound typically involves the regioselective bromination of 9H-fluorene. Achieving the desired 2,6-disubstitution pattern requires careful control of reaction conditions to avoid the formation of other isomers, such as the 2,7-dibromo derivative.
Experimental Protocol: Regioselective Bromination of 9H-fluorene
This protocol is a generalized procedure based on common bromination methods for aromatic compounds and may require optimization.
Materials:
-
9H-fluorene
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 9H-fluorene in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound.
References
Navigating the Synthesis and Safety of Dibrominated Fluorenes: A Technical Guide
An In-depth examination of 2,7-dibromo-9H-fluorene, a key building block in advanced materials and pharmaceutical research. This guide addresses the scarcity of data on the 2,6-isomer by providing a comprehensive overview of its well-characterized counterpart.
For Researchers, Scientists, and Drug Development Professionals.
While the specific isomer 2,6-dibromo-9H-fluorene is not widely documented in scientific literature or commercial catalogs, its close relative, 2,7-dibromo-9H-fluorene, serves as a crucial intermediate in the synthesis of a wide array of organic electronic materials and potential therapeutic agents.[1][2] This technical guide offers a detailed exploration of the chemical properties, safety data, and synthetic methodologies associated with 2,7-dibromo-9H-fluorene, providing a valuable resource for researchers working with dibrominated fluorene scaffolds.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 2,7-dibromo-9H-fluorene.
| Property | Value | Source |
| CAS Number | 16433-88-8 | [3][4] |
| Molecular Formula | C₁₃H₈Br₂ | [3][5] |
| Molecular Weight | 324.01 g/mol | [3][5] |
| Melting Point | 164-166 °C | [3] |
| Boiling Point | 329.77 °C (estimated) | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Slightly soluble in Chloroform | [3] |
Safety and Handling
2,7-Dibromo-9H-fluorene is classified as an irritant.[3] Proper handling and storage are crucial to ensure laboratory safety.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling |
| H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area |
| P280: Wear protective gloves/protective clothing/eye protection/face protection | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: Store in a dry, well-ventilated place. Keep container tightly closed.[6]
Below is a workflow for the safe handling of 2,7-dibromo-9H-fluorene in a laboratory setting.
Experimental Protocols: Synthesis
The synthesis of 2,7-dibromofluorene is a key step for its subsequent use in more complex molecules. One common method involves the direct bromination of fluorene.
Synthesis of 2,7-dibromofluorene from Fluorene:
This protocol is adapted from a literature procedure for the synthesis of 2,7-dibromofluoren-9-one, where the initial step is the synthesis of 2,7-dibromofluorene.[7]
-
Materials:
-
Fluorene (1.5 g, 9.0 mmol)
-
Carbon tetrachloride (CCl₄) (80 mL)
-
Copper(II) bromide on alumina (30 g)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
To a solution of fluorene in CCl₄, add copper(II) bromide on alumina.
-
Stir the mixture at reflux for 5 hours.
-
Cool the solution to room temperature.
-
Filter the solid material and wash it with CCl₄ (50 mL).
-
Dry the organic solution over magnesium sulfate.
-
Remove the solvent to yield the crude product as yellow solids (2.87 g, 98% yield).
-
Recrystallize the crude product from a mixture of ethyl acetate/hexane (5:95 v/v) to obtain pale yellow crystals of pure 2,7-dibromofluorene.
-
The following diagram illustrates a generalized synthetic pathway for producing dibrominated fluorene derivatives.
Applications in Research and Development
Fluorene derivatives are of significant interest due to their unique photophysical and electronic properties.[2] 2,7-disubstituted fluorenes are particularly important as building blocks for conjugated polymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The bromine atoms at the 2 and 7 positions provide reactive handles for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse range of materials with tailored properties.[1]
In the realm of drug development, the fluorene scaffold is recognized for its presence in various bioactive molecules.[8] For instance, certain fluorene derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antibacterial agents.[2] The ability to functionalize the dibromofluorene core allows for the systematic exploration of structure-activity relationships in the design of new therapeutic agents.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. 2,7-Dibromofluorene | 16433-88-8 [chemicalbook.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 2,7-Dibromofluorene | C13H8Br2 | CID 140073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. rsc.org [rsc.org]
- 8. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2,6-dibromo-9H-fluorene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dibromo-9H-fluorene in various organic solvents. Due to the limited availability of precise quantitative solubility data for this specific isomer, this document focuses on qualitative solubility information derived from synthetic procedures and data on closely related dibrominated fluorene analogues. The information presented herein is intended to guide solvent selection for synthesis, purification, and analytical applications involving this compound.
Core Executive Summary
This compound, a halogenated derivative of the polycyclic aromatic hydrocarbon fluorene, is a key intermediate in the synthesis of advanced organic materials. Its solubility is a critical parameter for its application in solution-phase reactions and for its purification. This guide summarizes the available qualitative solubility data for dibrominated fluorene derivatives, providing a strong indication of suitable solvent systems for the 2,6-isomer. Furthermore, a general experimental protocol for solubility determination is provided, alongside a visualization of a typical synthetic workflow for a related compound.
Qualitative Solubility of Dibromofluorene Derivatives
| Fluorene Derivative | Solvent | Solubility Indication |
| 2,7-Dibromo-9-fluorenone | Tetrahydrofuran | Soluble[1] |
| 3,6-Dibromo-9H-fluoren-9-one | Dichloromethane | Used for Soxhlet extraction, indicating good solubility. |
| 2,7-Dibromofluorene | Chloroform/Acetic Acid (1:1) | Dissolves in this mixture. |
| 2,7-Dibromofluorene Derivative | Chloroform/Ethyl Acetate | Used as an eluent in column chromatography, suggesting good solubility. |
Based on this information, it can be inferred that this compound is likely to exhibit good solubility in chlorinated solvents such as dichloromethane and chloroform, as well as in ethers like tetrahydrofuran. Its solubility in polar aprotic solvents and aromatic hydrocarbons is also anticipated to be significant. Conversely, it is expected to be poorly soluble in polar protic solvents like water and lower alcohols.
General Experimental Protocol for Solubility Determination
The following protocol outlines a general method for determining the qualitative and semi-quantitative solubility of this compound in a given organic solvent. This method is adapted from common laboratory procedures for synthesis and purification.
Objective: To determine the approximate solubility of this compound in a selected organic solvent at ambient temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., dichloromethane, tetrahydrofuran, ethyl acetate, toluene, ethanol)
-
Small vials or test tubes with caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Spatula
Procedure:
-
Preparation: Weigh a small, known amount of this compound (e.g., 10 mg) and place it in a clean, dry vial.
-
Solvent Addition: Add a small, measured volume of the selected solvent (e.g., 0.1 mL) to the vial.
-
Mixing: Cap the vial and stir the mixture vigorously using a magnetic stirrer for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25 °C).
-
Observation: After stirring, visually inspect the vial for any undissolved solid.
-
Incremental Solvent Addition: If undissolved solid remains, add another small, measured volume of the solvent and repeat the stirring and observation steps.
-
Endpoint Determination: Continue adding the solvent incrementally until the solid is completely dissolved. Record the total volume of solvent required.
-
Solubility Estimation: Calculate the approximate solubility in terms of mg/mL.
-
Classification: Classify the solubility based on standard criteria (e.g., very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, practically insoluble).
Experimental Workflow: Synthesis of a Dibromofluorene Derivative
The following diagram illustrates a typical experimental workflow for the synthesis of a dibromofluorene derivative, highlighting the steps where solubility is a key factor.
This diagram illustrates the logical flow from starting materials to the final, purified product, emphasizing the stages where the solubility of the compound in different organic solvents is crucial for the success of the experimental procedure.
References
Navigating the Photophysical Landscape of Dibromo-9H-Fluorene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of 2,7-dibromo-9H-fluorene derivatives, a class of compounds with significant potential in materials science and burgeoning interest in biomedical applications. Due to a greater abundance of research on the 2,7-substitution pattern, this guide will focus on these derivatives as a well-studied proxy for the broader class of dibromo-9H-fluorenes, while also addressing the available information on the 2,6-isomer. This document details their synthesis, photophysical characteristics, and the experimental protocols crucial for their study, alongside a discussion of their emerging biological relevance.
Introduction to Dibromo-9H-Fluorene Derivatives
Fluorene and its derivatives are a significant class of polycyclic aromatic hydrocarbons characterized by a planar biphenyl unit with a methylene bridge. This rigid, conjugated system imparts them with unique electronic and photophysical properties, making them excellent candidates for a variety of applications, including organic light-emitting diodes (OLEDs) and fluorescent probes.[1] The introduction of bromine atoms at the 2 and 7 positions of the fluorene core creates versatile building blocks for the synthesis of more complex functional molecules through cross-coupling reactions. These 2,7-dibromo-9H-fluorene derivatives serve as key precursors for a wide range of organic electronic materials.[2] While the 2,7-isomer is the most extensively studied, the 2,6-substitution pattern is also of interest, though less data is currently available in the public domain.
Synthesis of 2,7-Dibromo-9H-Fluorene Derivatives
The synthesis of 2,7-dibromo-9H-fluorene derivatives typically starts from 9H-fluorene, which undergoes electrophilic bromination to yield 2,7-dibromo-9H-fluorene. The C9 position is then typically alkylated or arylated to improve solubility and prevent aggregation, which can quench fluorescence.
A general synthetic workflow is outlined below:
Photophysical Properties
The photophysical properties of 2,7-dibromo-9H-fluorene derivatives are central to their applications. Key parameters include their absorption and emission maxima (λ_abs and λ_em), molar extinction coefficients (ε), fluorescence quantum yields (Φ_F), and excited-state lifetimes (τ). These properties are highly dependent on the substituents at the C9 position and any further functionalization at the 2 and 7 positions, as well as the solvent environment.
Quantitative Photophysical Data
The following table summarizes the photophysical properties of selected 2,7-dibromo-9H-fluorene derivatives from the literature.
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_F | τ (ns) | Reference |
| 2,7-dibromo-9,9-didecylfluorene | Toluene | 312 | - | - | - | - | [3] |
| Derivative II | Hexane | 398 | - | 473 | 0.81 | - | [3] |
| Derivative IV | Hexane | 390 | - | 446 | 0.87 | - | [3] |
Experimental Protocols
Accurate determination of photophysical properties requires standardized experimental protocols. The following sections detail the methodologies for key measurements.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).
Methodology:
-
Sample Preparation: Prepare stock solutions of the fluorene derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, toluene, or dichloromethane) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 250-500 nm). Use the pure solvent as a reference.
-
Data Analysis: Determine the wavelength of maximum absorption (λ_abs). Calculate the molar extinction coefficient (ε) at λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.
Steady-State Fluorescence Spectroscopy
Objective: To determine the emission maximum (λ_em).
Methodology:
-
Sample Preparation: Use the same diluted solutions prepared for UV-Visible absorption measurements (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).
-
Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).
-
Measurement: Excite the sample at its absorption maximum (λ_abs). Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.
-
Data Analysis: Identify the wavelength of maximum emission intensity (λ_em).
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield can be determined using either the comparative (relative) method or the absolute method with an integrating sphere.
4.3.1. Comparative Method
Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[4]
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Common standards include quinine sulfate, fluorescein, and rhodamine 6G.
-
Sample Preparation: Prepare a series of solutions of both the standard and the unknown sample in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measurement: Record the absorption and fluorescence spectra for all solutions. The excitation wavelength must be the same for both the standard and the unknown.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown. The quantum yield of the unknown (Φ_x) is calculated using the following equation:
Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)
where Φ_std is the quantum yield of the standard, m is the slope of the integrated fluorescence intensity vs. absorbance plot, and n is the refractive index of the solvent.[4]
4.3.2. Absolute Method using an Integrating Sphere
Principle: An integrating sphere is used to collect all the light emitted from the sample, allowing for a direct measurement of the quantum yield.[5][6][7][8][9]
Methodology:
-
Instrumentation: A spectrofluorometer equipped with an integrating sphere accessory. The sphere is coated with a highly reflective material (e.g., Spectralon®).
-
Measurement:
-
Record the spectrum of the excitation light with the empty sphere (or with a cuvette containing the pure solvent).
-
Record the spectrum of the scattered excitation light and the emitted fluorescence with the sample inside the sphere.
-
-
Data Analysis: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The instrument software typically performs this calculation automatically by integrating the areas of the emission and scattering peaks.
Fluorescence Lifetime (τ) Measurement
Objective: To determine the excited-state lifetime of the fluorophore.
Methodology (Time-Correlated Single Photon Counting - TCSPC): TCSPC is a highly sensitive technique for measuring fluorescence lifetimes, capable of resolving lifetimes down to the picosecond range.[10][11][12][13][14]
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a mode-locked laser), a sample holder, a fast and sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics (Time-to-Amplitude Converter and Multi-Channel Analyzer).
-
Measurement:
-
The sample is excited with a high-repetition-rate pulsed laser.
-
The time difference between the laser pulse (start signal) and the detection of the first fluorescence photon (stop signal) is measured for millions of excitation-emission events.
-
A histogram of the arrival times of the fluorescence photons is constructed.
-
-
Data Analysis: The resulting histogram represents the fluorescence decay profile. This decay is then fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ). The instrument response function (IRF) is measured using a scattering solution and is deconvoluted from the sample decay to obtain the true lifetime.
Biological Applications and Signaling Pathways
While the primary applications of dibromo-9H-fluorene derivatives have been in materials science, there is growing interest in their biological activities. Fluorene derivatives, in general, have been investigated for a range of pharmacological effects, including anti-tumor, anti-inflammatory, and antibacterial properties.[1] Their rigid and planar structure allows them to intercalate into DNA, and their fluorescent properties make them suitable as biological probes for imaging and sensing.[1]
For instance, certain thiourea derivatives containing fluorene moieties have shown interactions with molecular pathways involved in cancer development, such as those related to angiogenesis and cell signaling.[15] However, specific studies detailing the interaction of 2,6- or 2,7-dibromo-9H-fluorene derivatives with defined signaling pathways in the context of drug development are limited. Further research is needed to elucidate their mechanisms of action and potential as therapeutic agents.
The Case of 2,6-Dibromo-9H-Fluorene
As mentioned, the scientific literature on the photophysical properties of this compound and its derivatives is sparse compared to the 2,7-isomer. While precursors such as 3,6-dibromo-9H-fluoren-9-one are commercially available, detailed photophysical characterization of the corresponding this compound derivatives is not widely reported. This may be due to synthetic challenges or less favorable electronic properties for common applications compared to the 2,7-isomer. Researchers interested in this specific substitution pattern should anticipate the need for foundational synthetic and photophysical characterization.
Conclusion
This technical guide has provided a detailed overview of the photophysical properties of 2,7-dibromo-9H-fluorene derivatives, serving as a comprehensive resource for researchers in materials science and drug development. The methodologies for synthesis and characterization have been outlined to ensure reproducible and accurate measurements. While the biological applications of these specific compounds are still an emerging field, the broader class of fluorene derivatives shows significant promise. Future work is needed to fully explore the potential of this compound derivatives and to elucidate the specific biological signaling pathways modulated by these fascinating molecules.
References
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. 2,7-二溴芴 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. A series of fluorene-based two-photon absorbing molecules: synthesis, linear and nonlinear characterization, and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.horiba.com [static.horiba.com]
- 5. edinst.com [edinst.com]
- 6. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector | NIST [nist.gov]
- 7. jascoinc.com [jascoinc.com]
- 8. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Quantum Yield measurement - Jasco Deutschland GmbH [jasco.de]
- 10. bhu.ac.in [bhu.ac.in]
- 11. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 12. photon-force.com [photon-force.com]
- 13. picoquant.com [picoquant.com]
- 14. TCSPC - What is Time-Correlated Single Photon Counting? - Edinburgh Instruments [edinst.com]
- 15. mdpi.com [mdpi.com]
Technical Guide: Crystal Structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene
Crystallographic Data
The crystal structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Cmcm.[1] A summary of the key crystallographic data and refinement parameters is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for 2,7-Dibromo-9,9-dimethyl-9H-fluorene.
| Parameter | Value |
| Empirical Formula | C₁₅H₁₂Br₂ |
| Formula Weight | 352.07 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Cmcm |
| Unit Cell Dimensions | |
| a | 17.097(4) Å |
| b | 11.161(3) Å |
| c | 6.9120(17) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1319.0(6) ų |
| Z | 4 |
| Calculated Density | 1.773 Mg/m³ |
| Absorption Coefficient | 6.122 mm⁻¹ |
| F(000) | 688 |
| Data Collection and Refinement | |
| Diffractometer | Bruker SMART CCD |
| Reflections Collected | 3295 |
| Independent Reflections | 662 [R(int) = 0.0471] |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R1 = 0.0321, wR2 = 0.0837 |
| R indices (all data) | R1 = 0.0416, wR2 = 0.0854 |
Molecular Structure
The molecule possesses crystallographic m2m site symmetry, resulting in all non-methyl carbon atoms and the bromine atoms being coplanar.[1][2] The fluorene core is essentially planar, and the two bromine atoms are substituted at the C2 and C7 positions. The C9 position is substituted with two methyl groups.
Experimental Protocols
Synthesis of 2,7-Dibromo-9,9-dimethyl-9H-fluorene
A general method for the synthesis of related 2,7-dibromofluorenone involves the direct bromination of fluorenone using bromine in acetic acid with an iron-iodine catalyst.[3] The fluorenone is dissolved in glacial acetic acid, followed by the addition of iron powder and a small amount of iodine. A mixture of bromine and glacial acetic acid is then added dropwise. The reaction mixture is heated and refluxed for several hours. After cooling, the crude product is neutralized, extracted, and purified by recrystallization to yield the desired product.[3]
Single-Crystal X-ray Diffraction
Single crystals suitable for X-ray diffraction were obtained by the recrystallization of the synthesized compound from a mixture of ethyl acetate and petroleum ether.[2] A suitable crystal was mounted on a Bruker SMART CCD diffractometer. Data was collected at 296 K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the compound to its structural elucidation.
Caption: A flowchart of the experimental process.
Logical Relationship of Structural Determination
The determination of the crystal structure follows a logical progression from raw diffraction data to a refined molecular model.
Caption: The logical steps in structure determination.
References
The Influence of Bromine Positioning on the Electronic Landscape of Fluorene Isomers: A Technical Guide
An in-depth analysis for researchers, scientists, and drug development professionals on the electronic properties of dibrominated fluorene isomers, detailing the profound impact of bromine substitution patterns on their optoelectronic characteristics and potential applications.
The strategic placement of bromine atoms on the fluorene core gives rise to a fascinating array of isomers, each possessing a unique electronic signature. This guide delves into the nuanced relationship between the isomeric structure of dibrominated fluorenes and their resulting electronic properties, providing a comparative analysis of key photophysical and electrochemical parameters. This information is critical for the rational design of novel materials for organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), as well as for understanding their potential in medicinal chemistry.
Core Electronic Properties: A Comparative Overview
The electronic behavior of dibrominated fluorene isomers is fundamentally dictated by the position of the two bromine atoms on the fluorene backbone. This positioning influences the extent of π-conjugation, the energy levels of the frontier molecular orbitals (HOMO and LUMO), and consequently, the optical and charge-transport properties of the molecule. The following tables summarize the key electronic properties of prominent dibrominated fluorene isomers, compiled from both experimental and computational studies.
| Isomer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Photoluminescence Quantum Yield (PLQY, Φ) |
| 2,7-Dibromofluorene | -5.8 to -6.1 | -2.1 to -2.5 | 3.4 to 3.6 | ~310-320 | ~330-340 | High |
| 3,6-Dibromofluorene | Generally lower than 2,7-isomer | Similar to 2,7-isomer | Slightly larger than 2,7-isomer | Blue-shifted vs. 2,7-isomer | Blue-shifted vs. 2,7-isomer | Lower than 2,7-isomer (~30% reduction)[1] |
| 1,8-Dibromofluorene | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| 4,5-Dibromofluorene | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Note: The values presented are approximate and can vary depending on the experimental conditions (e-g., solvent, thin film vs. solution) and computational methods employed. Alkyl substitution at the C9 position, commonly used to improve solubility, can also influence these electronic properties. For instance, 9,9-dihexyl and 9,9-dioctyl substitutions are frequently utilized.
The Isomeric Effect on Electronic Structure and Properties
The substitution pattern of the bromine atoms has a profound impact on the electronic structure of the fluorene core.
2,7-Dibromofluorene: This symmetrical isomer exhibits the most extended π-conjugation along the long axis of the molecule. This leads to a relatively higher HOMO level and a lower band gap compared to other isomers, resulting in red-shifted absorption and emission spectra. The symmetrical nature of the 2,7-substitution also contributes to efficient charge transport and a high photoluminescence quantum yield, making it a popular building block for blue-emitting polymers and small molecules in OLEDs.
3,6-Dibromofluorene: In this asymmetrical isomer, the bromine atoms are positioned in a way that disrupts the linear π-conjugation path observed in the 2,7-isomer. This disruption leads to a blue-shift in the absorption and emission spectra and a decrease in the photoluminescence quantum yield by approximately 30% compared to its 2,7-counterpart.[1] This makes the 3,6-isomer less suitable for applications where high luminescence efficiency is paramount.
Other Isomers (1,8- and 4,5-Dibromofluorene): Detailed experimental data on the electronic properties of 1,8- and 4,5-dibromofluorene isomers are less commonly reported in the literature. However, computational studies can provide valuable insights. The proximity of the bromine atoms in these isomers would likely introduce significant steric hindrance and torsional strain, which would further disrupt the planarity and π-conjugation of the fluorene system. This would be expected to result in even larger band gaps and further blue-shifted optical properties compared to the 2,7- and 3,6-isomers.
Experimental Protocols
The determination of the electronic properties of dibrominated fluorene isomers relies on a combination of spectroscopic and electrochemical techniques, often complemented by theoretical calculations.
Synthesis of Dibrominated Fluorene Isomers
The synthesis of specific dibrominated fluorene isomers typically involves the direct bromination of fluorene or its 9,9-dialkyl derivatives. The control of the isomeric ratio is a key challenge and often requires careful optimization of reaction conditions, including the choice of brominating agent (e.g., N-bromosuccinimide (NBS), bromine), solvent, and temperature.
General Procedure for the Synthesis of 2,7-Dibromo-9,9-dihexylfluorene:
-
Alkylation: 9H-Fluorene is first alkylated at the C9 position with two hexyl chains using a strong base (e.g., sodium hydroxide or potassium tert-butoxide) and 1-bromohexane in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Bromination: The resulting 9,9-dihexylfluorene is then brominated using a stoichiometric amount of a brominating agent, such as N-bromosuccinimide, in a solvent like chloroform or carbon tetrachloride. The reaction is typically carried out in the dark to prevent radical side reactions.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired 2,7-dibromo-9,9-dihexylfluorene isomer.
Controlling the reaction conditions is crucial to selectively obtain the 2,7-isomer as the major product.
Characterization of Electronic Properties
-
UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are used to determine the absorption and emission maxima, which are related to the energy gap between the ground and excited states. Quantum yields are measured relative to a known standard.
-
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule. By measuring the oxidation and reduction potentials, the energy levels of the frontier molecular orbitals can be estimated.
-
Computational Chemistry (Density Functional Theory - DFT): DFT calculations are a powerful tool for predicting the electronic structure and properties of molecules. These calculations can provide valuable insights into the HOMO-LUMO energy levels, band gaps, and simulated absorption spectra of different isomers, aiding in the interpretation of experimental data and predicting the properties of yet-to-be-synthesized isomers.
Visualizing Structure-Property Relationships
The following diagrams, generated using the DOT language, illustrate the key relationships between the isomeric structure and the electronic properties of dibrominated fluorenes.
Caption: Relationship between isomer structure and electronic properties.
Caption: Experimental and theoretical workflow for electronic property analysis.
Conclusion
The electronic properties of dibrominated fluorene isomers are intricately linked to the substitution pattern of the bromine atoms. The symmetrical 2,7-isomer stands out for its extended π-conjugation, leading to desirable optoelectronic properties for applications in organic electronics. In contrast, asymmetrical isomers like 3,6-dibromofluorene exhibit disrupted conjugation, resulting in altered photophysical characteristics. While experimental data for some isomers remains scarce, computational methods provide a powerful avenue for predicting their behavior. A thorough understanding of these structure-property relationships is paramount for the targeted design of next-generation fluorene-based materials with tailored electronic functionalities for a wide range of scientific and technological applications.
References
An In-depth Technical Guide to the Thermal Stability of 2,6-Dibromo-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Fluorene derivatives are of significant interest in materials science and drug development due to their unique electronic and photophysical properties, as well as their rigid, planar structure. Their thermal stability is a critical parameter, influencing their processing, storage, and performance in applications such as Organic Light-Emitting Diodes (OLEDs) and as pharmaceutical intermediates.[1]
Comparative Thermal Data of Related Fluorene Derivatives
To provide a contextual understanding of the expected thermal behavior of 2,6-dibromo-9H-fluorene, the following table summarizes the melting points of several structurally similar fluorene compounds. The melting point is a key indicator of a compound's thermal stability.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |
| 2,7-Dibromo-9-fluorenone | 14348-75-5 | C₁₃H₆Br₂O | 203-205[2][3][4] |
| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | 28320-32-3 | C₁₅H₁₂Br₂ | 177-181[5] |
Note: This data is for comparative purposes. The exact thermal properties of this compound must be determined experimentally.
Experimental Protocols for Thermal Analysis
The thermal stability of a compound like this compound is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] It is used to determine the decomposition temperature and to study the thermal stability of materials.[6][8]
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible, commonly made of alumina.[1]
-
Instrument Setup: The crucible is placed on a highly sensitive microbalance within the TGA furnace.
-
Atmosphere: The furnace is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.[7]
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 800 °C).[9]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss is typically reported as the decomposition temperature (Td). The derivative of the TGA curve can be plotted to identify the temperatures of the most rapid mass loss.[6]
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[10] It is used to determine the melting point (Tm), glass transition temperature (Tg), and other phase transitions.[5][10]
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which includes heating and cooling cycles at a specific rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument measures the heat flow to the sample relative to the reference.
-
Data Analysis: The resulting DSC thermogram shows peaks corresponding to thermal events. An endothermic peak typically represents melting, and the peak temperature is taken as the melting point.
Advanced Analytical Techniques for Decomposition Products
For halogenated compounds such as this compound, understanding the gaseous byproducts of thermal decomposition is crucial due to potential toxicity.[10][11] Hyphenated techniques that couple TGA with mass spectrometry (TGA-MS) or gas chromatography-mass spectrometry (Pyrolysis-GC-MS) are employed for this purpose.
-
TGA-MS: This technique identifies the evolved gases from the TGA furnace in real-time by their mass-to-charge ratio, allowing for the determination of the chemical nature of the decomposition products.[4][12]
-
Pyrolysis-GC-MS: In this method, the sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[11][13] This provides a detailed profile of the decomposition products.
Visualizing Thermal Analysis Workflows and Pathways
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates a typical workflow for assessing the thermal stability of a new chemical entity like this compound.
Caption: Workflow for Thermal Stability Assessment.
Hypothetical Thermal Decomposition Pathway
The thermal decomposition of brominated aromatic compounds can proceed through various pathways, often involving the cleavage of the carbon-bromine bond. The following diagram illustrates a potential, simplified decomposition pathway for a dibrominated fluorene derivative.
Caption: Hypothetical Decomposition Pathway.
References
- 1. epfl.ch [epfl.ch]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Evolved Gas Analysis with Thermogravimetric Analysis (TGA-MS) [eag.com]
- 5. s4science.at [s4science.at]
- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. eag.com [eag.com]
- 13. digital.csic.es [digital.csic.es]
A Comprehensive Technical Guide to Dibromofluorene Compounds: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromofluorene compounds, a class of polycyclic aromatic hydrocarbons, have emerged as pivotal building blocks in the realms of materials science and medicinal chemistry. Their rigid, planar structure, coupled with the versatile reactivity of the bromine substituents, has enabled the synthesis of a diverse array of functional molecules. This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and applications of various dibromofluorene isomers, with a particular focus on their roles in the development of advanced materials and their potential as therapeutic agents.
Historical Overview and Discovery
The journey of dibromofluorene compounds began with early investigations into the chemistry of fluorene, a hydrocarbon first isolated from coal tar in the late 19th century. The initial forays into the bromination of fluorene were largely exploratory, with a significant milestone being the work on photochemical bromination in the mid-20th century. A 1947 paper in the Journal of the American Chemical Society detailed the photochemical bromination of fluorene, a process that likely produced a mixture of brominated isomers and marked an early step towards accessing these compounds.
The synthesis of specific dibromofluorene isomers gained more traction with the development of more controlled bromination methods. A notable early report in 1970 by Dewhurst and his colleagues described the synthesis of 2,7-dibromofluoren-9-one, a key intermediate in the synthesis of other 2,7-disubstituted fluorene derivatives. This work laid the groundwork for the extensive exploration of the 2,7-isomer, which has since become the most widely studied and utilized dibromofluorene.
Over the years, synthetic methodologies have evolved, allowing for the regioselective synthesis of various other dibromofluorene isomers, including 3,6- and 4,5-derivatives, although they remain less explored compared to their 2,7-counterpart. The advent of modern analytical techniques has been instrumental in the definitive characterization of these isomers, paving the way for their application in specialized fields.
Key Dibromofluorene Isomers and Their Synthesis
The properties and applications of dibromofluorene compounds are intrinsically linked to the substitution pattern of the bromine atoms on the fluorene core. The most prominent isomers include 2,7-dibromofluorene, 9,9-dibromofluorene, and to a lesser extent, other isomers such as 2,4-, 2,5-, 3,6-, and 4,5-dibromofluorene.
2,7-Dibromofluorene and its Derivatives
2,7-Dibromofluorene is arguably the most important isomer due to its linear and symmetric structure, which is highly desirable for the construction of conjugated polymers.
Synthesis of 2,7-Dibromofluorene:
A common and efficient method for the synthesis of 2,7-dibromofluorene involves the direct bromination of fluorene.
Experimental Protocol: Synthesis of 2,7-Dibromofluorene from Fluorene [1]
-
Materials:
-
Fluorene (1.5 g, 9.0 mmol)
-
Copper(II) bromide on alumina (30 g)
-
Carbon tetrachloride (CCl₄, 130 mL)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
A solution of fluorene in 80 mL of CCl₄ is prepared in a round-bottom flask.
-
30 g of copper(II) bromide on alumina is added to the solution.
-
The mixture is stirred and refluxed for 5 hours.
-
After cooling to room temperature, the solid material is filtered off and washed with 50 mL of CCl₄.
-
The combined organic solution is dried over magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product as yellow solids.
-
Recrystallization from a mixture of ethyl acetate/hexane (5:95 v/v) affords pure 2,7-dibromofluorene as pale yellow crystals.
-
-
Yield: 98%
Synthesis of 2,7-Dibromofluoren-9-one:
2,7-Dibromofluoren-9-one can be synthesized by the oxidation of 2,7-dibromofluorene or by the direct bromination of fluorenone.[2]
Experimental Protocol: Synthesis of 2,7-Dibromofluoren-9-one by Direct Bromination of Fluorenone [2]
-
Materials:
-
Fluorenone
-
Bromine
-
Glacial acetic acid
-
Fuming sulfuric acid
-
Iron powder
-
Iodine
-
Dichloromethane
-
Sodium bisulfite solution
-
Absolute ethanol
-
-
Procedure:
-
Fluorenone, iron powder, a catalytic amount of iodine, glacial acetic acid, and a small amount of fuming sulfuric acid are combined in a reaction vessel.
-
A mixture of glacial acetic acid and 4/7 of the total liquid bromine is added dropwise while maintaining the temperature at 80-90°C for 2 hours.
-
Subsequently, a mixture of glacial acetic acid and the remaining 3/7 of the liquid bromine is added dropwise, and the reaction is refluxed at 110-120°C for 4 hours.
-
The crude product is neutralized, extracted with dichloromethane, and the organic phase is washed with saturated sodium bisulfite solution and then water.
-
After evaporation of the solvent, the product is recrystallized from absolute ethanol to give 2,7-dibromofluorenone as a yellow solid.
-
-
Yield: 92%[2]
Synthesis of 9,9-Disubstituted-2,7-Dibromofluorenes:
The 9-position of the fluorene ring is readily deprotonated to form a nucleophilic anion, allowing for the introduction of various substituents. This is particularly important for tuning the solubility and electronic properties of fluorene-based materials. 9,9-Dioctyl-2,7-dibromofluorene is a key monomer in the synthesis of high-performance polymers for organic electronics.
Experimental Protocol: Synthesis of 9,9-Dioctyl-2,7-dibromofluorene
-
Materials:
-
2,7-Dibromofluorene
-
n-Octyl bromide
-
Potassium hydroxide (KOH)
-
Aliquat 336 (phase-transfer catalyst)
-
Dichloromethane
-
-
Procedure:
-
2,7-Dibromofluorene is added to a 50% (w/w) aqueous solution of KOH containing Aliquat 336.
-
The suspension is heated to 85°C, and n-octyl bromide is added dropwise.
-
The reaction mixture is stirred at 85°C overnight.
-
After cooling, dichloromethane is added to extract the product.
-
The organic layer is separated, washed, dried, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield 9,9-dioctyl-2,7-dibromofluorene.
-
Other Dibromofluorene Isomers
While less common, other dibromofluorene isomers have been synthesized and characterized. Their synthesis often requires more specific and controlled bromination strategies or multi-step synthetic routes to achieve the desired regioselectivity. Information on the first reported synthesis of many of these isomers is scattered throughout the historical chemical literature.
Physical and Chemical Properties
The physical and chemical properties of dibromofluorene isomers are summarized in the table below. These properties are crucial for their purification, characterization, and application.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Fluorene | C₁₃H₁₀ | 166.22 | 111-114[3] | 298[3] | White/clear crystals[3] |
| 2-Bromofluorene | C₁₃H₉Br | 245.12 | 112-114 | 185 / 135 mmHg | - |
| 2,7-Dibromofluorene | C₁₃H₈Br₂ | 324.01 | 164-166[2] | 402.7 at 760 mmHg | White to off-white crystalline powder |
| 2,7-Dibromofluoren-9-one | C₁₃H₆Br₂O | 337.99 | 202-204 | 451.4 at 760 mmHg | Yellow crystalline solid |
| 9,9-Dioctyl-2,7-dibromofluorene | C₂₉H₄₀Br₂ | 548.44 | 59-63 | - | White to off-white solid |
Signaling Pathways and Experimental Workflows
The synthesis of dibromofluorene compounds and their subsequent use in polymerization or further functionalization can be represented by logical workflows.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2,6-Dibromo-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the Suzuki-Miyaura cross-coupling of 2,6-dibromo-9H-fluorene. This reaction is a cornerstone for the synthesis of functionalized fluorene derivatives, which are pivotal in the development of organic electronics, fluorescent probes, and pharmaceutical compounds.
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2][3] The reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[1][2][3] For this compound, this allows for the selective introduction of aryl or heteroaryl substituents at the 2 and 6 positions, enabling the synthesis of a diverse library of fluorene-based molecules.
Experimental Protocols
This section outlines a general yet detailed protocol for the double Suzuki-Miyaura cross-coupling of this compound with arylboronic acids. The conditions provided are a synthesis of reported procedures for similar fluorene derivatives and can be optimized for specific substrates.[4][5]
General Procedure for the Synthesis of 2,6-Diaryl-9H-fluorene:
1. Reagents and Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.01 - 5 mol%)
-
Base (e.g., K₂CO₃, KOH) (2.0 - 3.0 equivalents)
-
Solvent (e.g., Toluene, Ethanol (95%), DME/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexane)
2. Reaction Setup:
-
To a dry, argon-purged round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent to the flask via a syringe or cannula.
-
Equip the flask with a condenser and place it in a heating mantle or oil bath.
3. Reaction Execution:
-
Stir the reaction mixture vigorously under an inert atmosphere.
-
Heat the mixture to the desired temperature (typically between 85°C and 110°C) and monitor the reaction progress by TLC.[4][5][6]
-
The reaction is typically complete within 1.5 to 24 hours.[5]
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an aqueous solvent mixture was used, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). If an organic solvent was used, it may be filtered through a pad of Celite to remove the catalyst.[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2,6-diaryl-9H-fluorene.
5. Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki coupling of brominated fluorene derivatives, providing a basis for comparison and optimization.
| Substrate | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,7-Dibromo-9,9'-dialkylfluorene | Arylboronic acid | Pd(OAc)₂ (0.01) | KOH | Ethanol (95%) | 100 | 1.5 | Not specified | [5] |
| 2-Bromofluorene | 4-(N,N-Dimethylamino)phenylboronic acid pinacol ester | Pd(PPh₃)₄ | Not specified | Not specified | Not specified | Not specified | 63 | [4] |
| 2-Bromofluorene | 4-Pyridylboronic acid pinacol ester | Pd(PPh₃)₄ | Not specified | Not specified | Not specified | Not specified | 58 | [4] |
| 2-Iodo-7-bromofluorene | 4-Pyridylboronic acid pinacol ester | Not specified | Not specified | Not specified | 90 | Not specified | Not specified | [4] |
| 2-Bromo-7-(substituted)fluorenes | 4-Pyridylboronic acid pinacol ester | Not specified | Not specified | Not specified | 110 | Not specified | Not specified | [4] |
Visualizations
Experimental Workflow for Suzuki Coupling
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General workflow for the synthesis of 2,6-diaryl-9H-fluorene via Suzuki coupling.
Signaling Pathway: Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the widely accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Yamamoto Polymerization of 2,6-Dibromo-9H-fluorene for Polyfluorenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyfluorenes are a significant class of conjugated polymers widely investigated for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Their attractive properties, such as high photoluminescence quantum efficiency, good thermal stability, and tunable emission color, make them materials of interest for various research and development applications. The Yamamoto polymerization, a nickel-catalyzed coupling of aryl dihalides, is a robust and widely used method for the synthesis of polyfluorenes. This document provides a detailed protocol for the synthesis of polyfluorenes via the Yamamoto polymerization of 2,6-dibromo-9H-fluorene.
Data Presentation
The following table summarizes typical molecular weight data obtained for poly(9,9-dioctylfluorene-2,7-diyl) synthesized via Yamamoto polymerization. This data is provided as a reference, and the values for poly(2,6-fluorene) may vary.
| Polymer Name | Monomer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| Poly(9,9-dioctylfluorene-2,7-diyl) (PFO) | 2,7-dibromo-9,9-dioctylfluorene | >10 | - | <4.0[1] |
Experimental Protocols
Synthesis of 2,6-Dibromo-9,9-dioctylfluorene (Monomer)
The alkylation at the C9 position of the fluorene core is crucial for ensuring solubility of the resulting polymer. A typical procedure for the synthesis of the 9,9-dialkyl-2,7-dibromofluorene monomer is provided below and can be adapted for the 2,6-dibromo isomer.[2]
Materials:
-
2,6-Dibromofluorene
-
1-Bromooctane
-
Potassium hydroxide (KOH)
-
Tricaprylylmethylammonium chloride (Aliquat 336)
-
Dichloromethane
Procedure:
-
To a three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2,6-dibromofluorene, a 50% (w/w) aqueous solution of KOH, and a catalytic amount of Aliquat 336.
-
Heat the suspension to 85 °C with vigorous stirring.
-
Add 1-bromooctane dropwise to the reaction mixture.
-
After the addition is complete, continue stirring the reaction at 85 °C overnight.
-
Cool the reaction mixture to room temperature.
-
Add dichloromethane to the mixture to dissolve the product.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Yamamoto Polymerization of 2,6-Dibromo-9,9-dioctylfluorene
This protocol is adapted from the Yamamoto polymerization of 2,7-dibromo-9,9-dioctylfluorene.
Materials:
-
2,6-Dibromo-9,9-dioctylfluorene
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine
-
1,5-Cyclooctadiene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol
-
Acetone
-
Hydrochloric acid (HCl)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dibromo-9,9-dioctylfluorene in anhydrous toluene.
-
In a separate Schlenk flask, prepare the nickel(0) catalyst by dissolving bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], 2,2'-bipyridine, and 1,5-cyclooctadiene in anhydrous DMF. The solution should turn a deep reddish-purple, indicating the formation of the active catalyst complex.
-
Heat the monomer solution to 80 °C.
-
Inject the catalyst solution into the hot monomer solution. The polymerization should begin immediately, often indicated by an increase in viscosity and a color change.
-
Maintain the reaction at 80 °C for 24-48 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol, followed by a dilute HCl solution to remove any remaining nickel catalyst, and then again with methanol until the filtrate is neutral.
-
Further purify the polymer by Soxhlet extraction with acetone for 24 hours to remove low molecular weight oligomers and catalyst residues.[3]
-
Dissolve the purified polymer in a minimal amount of a good solvent (e.g., chloroform or toluene) and reprecipitate into methanol.
-
Collect the fibrous polymer by filtration and dry it under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of poly(2,6-fluorene).
Caption: Simplified mechanism of Yamamoto polymerization.
References
Application Notes and Protocols for the Synthesis of Blue-Light Emitting Polymers from 2,7-Dibromo-9H-fluorene
A Note on Monomer Nomenclature: The synthesis of conjugated, blue-light emitting polymers from dibromofluorene precursors overwhelmingly utilizes the 2,7-isomer (2,7-dibromo-9H-fluorene) to ensure effective conjugation along the polymer backbone. While the user query specified 2,6-dibromo-9H-fluorene, the scientific literature focuses on the 2,7-substitution pattern for obtaining the desired optoelectronic properties. Therefore, these application notes will detail the synthesis from 2,7-dibromo-9H-fluorene and its derivatives, which is the established and effective method.
This document provides detailed protocols and application notes for the synthesis of blue-light emitting polyfluorene derivatives. The primary synthetic routes covered are the Suzuki coupling and Yamamoto coupling reactions, which are widely employed for the preparation of these conjugated polymers.
Introduction to Polyfluorene Synthesis
Polyfluorenes are a significant class of conjugated polymers prized for their strong blue photoluminescence, high quantum efficiencies, and good thermal stability, making them ideal for applications in polymer light-emitting diodes (PLEDs).[1] The fluorene monomer's C9 position can be easily functionalized, typically with alkyl chains, to enhance solubility and processability without significantly disrupting the polymer's electronic properties.[1] The synthesis of polyfluorenes from 2,7-dibromo-9,9-dialkylfluorene monomers is most commonly achieved through palladium-catalyzed Suzuki coupling or nickel-mediated Yamamoto coupling.
Synthetic Methodologies
Two primary polymerization methods are detailed below: Suzuki coupling and Yamamoto coupling.
The Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds and is widely used for synthesizing polyarylenes. In the context of polyfluorene synthesis, it typically involves the reaction of a dibromofluorene monomer with a fluorene-diboronic acid or its ester derivative in the presence of a palladium catalyst and a base.[2][3]
General Reaction Scheme:
Caption: Suzuki coupling reaction for polyfluorene synthesis.
Yamamoto coupling is a dehalogenative polycondensation reaction that utilizes a nickel(0) complex to polymerize aryl dihalides. For polyfluorene synthesis, this involves the reductive polymerization of a 2,7-dibromo-9,9-dialkylfluorene monomer.[1]
General Reaction Scheme:
Caption: Yamamoto coupling reaction for polyfluorene synthesis.
Experimental Data
The following tables summarize representative quantitative data for polyfluorenes synthesized via Suzuki and Yamamoto coupling.
Table 1: Molecular Weight and Polydispersity of Polyfluorenes
| Polymerization Method | Monomers | Mn (kDa) | Mw (kDa) | Polydispersity (Đ) | Reference |
| Mechanochemical Suzuki | 9,9-dioctylfluorene-2,7-diboronic acid, 9,9-dioctyl-2,7-dibromofluorene | 4.2 | 8.3 | 1.9 | [2] |
| Solution Suzuki | 9,9-dioctylfluorene-2,7-diboronic acid, 9,9-dioctyl-2,7-dibromofluorene | 9.26 | - | 1.91 | [2] |
| Chain-Growth Suzuki | 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | up to 19.2 | - | ~1.34 | [4] |
Table 2: Photophysical Properties of Polyfluorenes
| Polymer | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Solvent | Reference |
| Poly[9,9-(di-hexyl)fluorene] (PDHF) | ~350 | ~440 | Chloroform | [1] |
| Poly(9,9-dioctylfluorene) (PFO) | - | - | - | |
| Silafluorene-fluorene copolymers (PSF1-3) | - | ~475 | - | [5] |
Experimental Protocols
This protocol is adapted from a literature procedure.[2]
Materials:
-
9,9-dioctylfluorene-2,7-diboronic acid
-
9,9-dioctyl-2,7-dibromofluorene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Degassed deionized water
-
Methanol
Procedure:
-
Inside a glovebox, add 9,9-dioctylfluorene-2,7-diboronic acid (100 mg, 0.209 mmol), 9,9-dioctyl-2,7-dibromofluorene (115 mg, 0.209 mmol), Pd(OAc)₂ (4.69 mg, 0.010 mmol), and K₂CO₃ (231 mg, 1.672 mmol) to a 10-mL Schlenk flask.
-
Add anhydrous THF (4 mL) and degassed deionized water (4 mL) to the reaction mixture.
-
Seal the flask, remove it from the glovebox, and reflux the mixture for 48 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.
-
Refrigerate the mixture overnight to ensure complete precipitation.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
This protocol is based on the description of a Yamamoto coupling reaction.[1]
Materials:
-
2,7-dibromo-9,9-dihexylfluorene
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine
-
Triphenylphosphine (TPP)
-
Zinc dust (Zn)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2,7-dibromo-9,9-dihexylfluorene in anhydrous toluene.
-
In a separate flask, prepare the Ni(0) catalyst by reacting Ni(COD)₂ with 2,2'-bipyridine and TPP in a mixture of toluene and DMF.
-
Add zinc dust as a reductant to the monomer solution.
-
Transfer the catalyst solution to the monomer solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-90 °C) and stir for 24-48 hours.
-
After the polymerization is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into an excess of a non-solvent like methanol.
-
Filter the resulting polymer, wash it with methanol to remove residual catalyst and oligomers, and dry it under vacuum.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of blue-light emitting polyfluorenes.
Caption: General workflow for polyfluorene synthesis and characterization.
References
- 1. iitk.ac.in [iitk.ac.in]
- 2. tandfonline.com [tandfonline.com]
- 3. 20.210.105.67 [20.210.105.67]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient blue-emitting silafluorene–fluorene-conjugated copolymers: selective turn-off/turn-on detection of explosives - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Functionalization of the 9-Position of 2,6-Dibromo-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common methods for the functionalization of the 9-position of 2,6-dibromo-9H-fluorene. The protocols and data presented are intended to serve as a guide for the synthesis of novel fluorene derivatives for applications in materials science and drug discovery.
The acidic nature of the protons at the 9-position of the fluorene ring (pKa ≈ 23 in DMSO) allows for deprotonation by a suitable base, forming a stable fluorenyl anion. This nucleophilic anion can then react with various electrophiles, enabling the introduction of a wide range of functional groups. Additionally, the methylene group at the 9-position can undergo condensation reactions with aldehydes and ketones.
Data Presentation: Quantitative Data on 9-Position Functionalization of Fluorene Derivatives
The following table summarizes quantitative data for various functionalization reactions at the 9-position of fluorene and its derivatives. It is important to note that reaction conditions and yields can vary depending on the specific substrates and reagents used.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2,7-Dibromo-fluoren-9-one | 3-Benzocyclobutene magnesium bromide, THF | 9-Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol | - | [1][2] |
| 9-Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol | Aromatic compound, acid catalysis | 9-Aryl-9-bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluorene | 75-90 | [1] |
| 9-Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol | Triethylsilane, methanesulfonic acid | 9-Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluorene | 84 | [1] |
| Fluorene | Various aldehydes, Knoevenagel condensation | 9-Arylidene-fluorene derivatives | 72-79 | [3] |
| Fluorenone propargylic alcohol | 2-Aminobenzamide, BF3·Et2O, CH2Cl2, rt, 10 min | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | 65 | [4] |
| Fluorenone propargylic alcohol | 2-Aminosulfonamide, BF3·Et2O, CH2Cl2 | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzenesulfonamide | 90 | [4] |
| Fluorenone propargylic alcohol | 5-Iodobenzamide, BF3·Et2O, CH2Cl2 | (Z)-5-iodo-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | 91 | [4] |
Experimental Protocols
Protocol 1: Alkylation of this compound via Phase-Transfer Catalysis
This protocol describes a general procedure for the alkylation of the 9-position of this compound using a phase-transfer catalyst, which avoids the issue of lithium-halogen exchange associated with the use of organolithium bases.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Toluene
-
50% aqueous sodium hydroxide (NaOH) solution
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in toluene.
-
Add the alkyl halide (2.5 eq) and tetrabutylammonium bromide (0.1 eq).
-
With vigorous stirring, add an equal volume of 50% aqueous NaOH solution.
-
Heat the reaction mixture to 70-80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 9-alkyl-2,6-dibromo-9H-fluorene.
Protocol 2: Knoevenagel Condensation of this compound with an Aromatic Aldehyde
This protocol outlines a general procedure for the Knoevenagel condensation to introduce an arylidene substituent at the 9-position.[3]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol or Methanol
-
Piperidine or another basic catalyst
-
Glacial acetic acid
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.2 eq) in ethanol or methanol.
-
Add a catalytic amount of piperidine (a few drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
If precipitation is slow, add a few drops of glacial acetic acid.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure 9-arylidene-2,6-dibromofluorene.
Mandatory Visualizations
Caption: Experimental workflow for the functionalization of this compound.
Caption: General reaction scheme for the functionalization of the 9-position of this compound.
References
Application Notes and Protocols: Synthesis of 2,6-dibromo-9,9-dihexylfluorene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2,6-dibromo-9,9-dihexylfluorene from 2,6-dibromo-9H-fluorene via a phase-transfer catalyzed alkylation. This method offers high yields and straightforward purification.
The alkylation of the C9 position of the fluorene ring is a critical step in the synthesis of various functional organic materials, including polymers for organic light-emitting diodes (OLEDs) and other electronic applications. The hexyl chains enhance the solubility of the resulting monomer. The following protocol is based on established phase-transfer catalysis (PTC) methods, which are efficient for this type of transformation[1].
Experimental Protocols
Materials:
-
This compound
-
1-Bromohexane
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene
-
Methanol
-
Deionized water
-
Hexane
-
Silica gel for column chromatography
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound, toluene, and the phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Addition of Base: While stirring vigorously, add a concentrated aqueous solution of potassium hydroxide or sodium hydroxide.
-
Addition of Alkylating Agent: Add 1-bromohexane to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (typically around 70-80 °C) and maintain for several hours (e.g., 4-6 hours) with vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent. Combine all organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is typically purified by recrystallization from a solvent such as methanol or ethanol, or by column chromatography on silica gel using a non-polar eluent like hexane. High yields of the desired product are often achieved using phase-transfer catalysis[1].
Data Presentation
| Reagent/Parameter | Molar Equivalent/Value | Notes |
| This compound | 1.0 | Starting material |
| 1-Bromohexane | 2.2 - 2.5 | Slight excess to ensure complete dialkylation |
| Potassium Hydroxide (50% aq. solution) | 10 - 20 | A large excess of base is typically used |
| Tetrabutylammonium Bromide | 0.05 - 0.10 | Phase-transfer catalyst |
| Reaction Temperature | 70 - 80 °C | |
| Reaction Time | 4 - 6 hours | Monitor by TLC |
| Expected Yield | >85% | Yields can be as high as 90% or more[1] |
Characterization Data (Expected)
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the aromatic protons of the dibromofluorene core and the aliphatic protons of the two hexyl chains. The characteristic signal for the C9 protons of the starting material (a singlet around 3.9 ppm) will be absent. The hexyl group protons will appear as multiplets in the upfield region (approx. 0.8-2.0 ppm).
-
¹³C NMR (CDCl₃): The carbon NMR will show the corresponding signals for the aromatic and aliphatic carbons. A key indicator of successful C9 dialkylation is the appearance of a quaternary carbon signal for the C9 position.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of 2,6-dibromo-9,9-dihexylfluorene (C₂₅H₃₂Br₂), with the characteristic isotopic pattern for two bromine atoms.
Experimental Workflow
Caption: Synthetic workflow for 2,6-dibromo-9,9-dihexylfluorene.
Signaling Pathway/Logical Relationship
Caption: Key steps in the phase-transfer catalyzed alkylation.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dibromo-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,6-dibromo-9H-fluorene. This versatile building block can be functionalized through various C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, to generate a diverse range of fluorene derivatives with applications in materials science and medicinal chemistry.
Suzuki-Miyaura Coupling: Synthesis of 2,6-Diaryl-9H-fluorenes
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 2,6-diaryl-9H-fluorenes. These derivatives are of significant interest for their potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.01) | 3a (0.011) | KOH | Ethanol (95%) | 100 | 1.5 | High | [1] |
| 2 | 4-Pyridylboronic acid pinacol ester | Pd(PPh₃)₄ | Aliquat 336 | - | - | 90-110 | - | 58 | [2] |
| 3 | Thiophene-2-boronic acid pinacol ester | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | Modest-Good | [3] |
Note: Data for the closely related 2,7-dibromo-9,9'-alkylfluorene and other bromofluorene derivatives are included to provide representative conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid or ester (2.2-2.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of toluene and water (4:1) or dioxane and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,6-diaryl-9H-fluorene.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Catalytic Cycle
Sonogashira Coupling: Synthesis of 2,6-Dialkynyl-9H-fluorenes
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to 2,6-dialkynyl-9H-fluorene derivatives. These compounds are valuable precursors for conjugated polymers and materials with interesting photophysical properties.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 (General) | [2] |
| 2 | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₂NH / Et₃N | MeCN / THF | RT | - | Good (General) | [4] |
| 3 | Phenylacetylene | Pd₂(dba)₃ | PtBu₃ (ligand) | TBAF | - | 90 | - | Good (General) | [5] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (2.2-2.5 equiv.) in a degassed solvent such as THF or a mixture of toluene and triethylamine.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: After completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography on silica gel to yield the 2,6-dialkynyl-9H-fluorene.
Catalytic Cycle: Sonogashira Coupling
Caption: Sonogashira Catalytic Cycle
Buchwald-Hartwig Amination: Synthesis of 2,6-Diamino-9H-fluorenes
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, allowing for the synthesis of 2,6-diamino-9H-fluorene derivatives. These compounds are important in the development of hole-transporting materials and as intermediates in pharmaceutical synthesis.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Secondary Amine | Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | Reflux | 24 | Moderate | [6] |
| 2 | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | 1,4-Dioxane | 100 | 24 | Good | [7] |
| 3 | Aniline | Pd(OAc)₂ (0.05) | BrettPhos (0.15) | - | EtOH/H₂O | 80 | - | Good | [8] |
Note: Conditions are for dibrominated aromatic substrates, including a dibrominated fluorene derivative, and may require optimization for this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: Charge a Schlenk tube with this compound (1.0 equiv.), the amine (2.2-2.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 2.5-3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas. Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at the appropriate temperature (typically 100-120 °C) for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the 2,6-diamino-9H-fluorene.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Catalytic Cycle
Heck Reaction: Synthesis of 2,6-Divinyl-9H-fluorenes
The Heck reaction provides a method for the vinylation of aryl halides, leading to the formation of 2,6-divinyl-9H-fluorene derivatives. These compounds can serve as monomers for polymerization or as intermediates for further functionalization.
Data Presentation: Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Alkene | Pd(OAc)₂ | - | Et₃N | CH₃CN | - | 1 | Good (General) | [6] |
| 2 | Styrene | Pd(OAc)₂ | Oxazolinyl ligand | K₂CO₃ | DMA | 140 | 40 | 54-88 (General) | |
| 3 | Ethyl crotonate | Pd EnCat® 40 (0.8) | - | AcONa | Ethanol | 140 (mw) | 0.5 | 46 (General) |
Note: These are general conditions for the Heck reaction and would need to be optimized for this compound.
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: Combine this compound (1.0 equiv.), the alkene (2.5-3.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., Et₃N, K₂CO₃, 2.0-3.0 equiv.) in a pressure vessel or a sealed tube. A phosphine ligand may be added if required.
-
Solvent Addition: Add a suitable solvent such as DMF, DMA, or acetonitrile.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the required temperature (typically 100-140 °C) for the necessary duration (12-48 hours).
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic extracts with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography to isolate the 2,6-divinyl-9H-fluorene.
Catalytic Cycle: Heck Reaction
Caption: Heck Reaction Catalytic Cycle
References
- 1. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pure.rug.nl [pure.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions of Dibromofluorenes
Welcome to the technical support center for Suzuki coupling reactions involving dibromofluorene substrates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address specific issues that you may encounter during the Suzuki coupling of dibromofluorenes.
Q1: I am getting a low yield of my desired disubstituted fluorene product. What are the common causes and solutions?
A1: Low yields in disubstituted fluorene synthesis via Suzuki coupling can stem from several factors:
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Incomplete Reaction: The second coupling reaction may be sluggish.
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Solution: Increase the reaction temperature and/or time. Ensure your catalyst is not deactivated. Consider a more active catalyst system (e.g., using electron-rich and bulky phosphine ligands like SPhos or XPhos).
-
-
Catalyst Deactivation: The palladium catalyst can deactivate before the reaction goes to completion.
-
Solution: Use a more robust catalyst or precatalyst. Ensure rigorous degassing of solvents and reagents to remove oxygen, which can oxidize the Pd(0) active species.
-
-
Steric Hindrance: If your boronic acid is sterically bulky, the second coupling might be sterically hindered.
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Solution: Employ a ligand that is known to facilitate the coupling of sterically demanding substrates.
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-
Poor Solubility: The monosubstituted intermediate or the final product might precipitate out of the reaction mixture, preventing further reaction.
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Solution: Choose a solvent system that ensures the solubility of all components throughout the reaction. Common solvents include toluene, dioxane, and THF, often with an aqueous phase for the base.
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Q2: I am observing significant amounts of polymeric side products. How can I control or prevent polymerization?
A2: Polymerization is a common side reaction when working with difunctional monomers like dibromofluorenes. Here’s how you can minimize it:
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Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the dibromofluorene relative to the boronic acid can help cap the growing polymer chains.
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Slow Addition: Add the boronic acid slowly to the reaction mixture. This can help to favor the desired double coupling on a single fluorene unit over intermolecular polymerization.
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Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions (polymerization) over intramolecular reactions.
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Choice of Monomer: If synthesizing a discrete molecule, ensure your starting material is a dibromofluorene and not a fluorene boronic acid bromide, which is designed for polymerization.[1][2]
Q3: My main product is the monosubstituted fluorene, but I want the disubstituted product. How can I drive the reaction to completion?
A3: Formation of the monosubstituted product indicates that the first Suzuki coupling is successful, but the second is not. To promote the second coupling:
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Increase Equivalents of Boronic Acid: Use a larger excess of the boronic acid (e.g., 2.2 to 2.5 equivalents) to increase the probability of the second coupling.
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Optimize Reaction Conditions: The electronic and steric nature of the monosubstituted intermediate is different from the starting dibromofluorene. The initial reaction conditions may not be optimal for the second coupling. Re-optimization of the catalyst, ligand, base, and solvent may be necessary.
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Stepwise Synthesis: Consider a stepwise approach where you first synthesize and isolate the monosubstituted product. Then, subject it to a second Suzuki coupling with different, potentially more forcing, conditions to obtain the disubstituted product.
Q4: How can I achieve selective mono-Suzuki coupling of a dibromofluorene?
A4: Achieving selective mono-coupling requires careful control over the reaction conditions to prevent the second coupling from occurring:
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Stoichiometry: Use a substoichiometric amount of the boronic acid (e.g., 0.8 to 0.9 equivalents) relative to the dibromofluorene.
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Milder Conditions: Employ milder reaction conditions, such as lower temperatures and shorter reaction times, to favor the more reactive first coupling and stop the reaction before the second coupling proceeds to a significant extent.
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Less Active Catalyst: A less reactive catalyst system might provide better selectivity for the mono-coupling.
Q5: I am observing homocoupling of my boronic acid. What causes this and how can I prevent it?
A5: Homocoupling of boronic acids is a common side reaction in Suzuki couplings.
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Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.
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Solution: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
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-
Catalyst Choice: Some palladium sources, particularly Pd(II) precatalysts in the absence of a proper reducing agent, can lead to homocoupling.
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Solution: Using a Pd(0) source like Pd(PPh₃)₄ or ensuring complete reduction of a Pd(II) precatalyst can minimize this side reaction.[3]
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Quantitative Data Summary
The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of the Suzuki coupling reaction with dibromofluorenes. The following tables summarize the effects of these parameters on product yield.
Table 1: Effect of Catalyst and Ligand on Disubstitution of 2,7-Dibromofluorene
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 90 | 14 | Varies |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | High |
| PdCl₂(dppf) | dppf | K₃PO₄ | DMF | 110 | 24 | Moderate |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF/H₂O | 80 | 16 | High |
Note: Yields are generalized as "High," "Moderate," or "Varies" as exact percentages can be highly substrate-dependent.
Table 2: Effect of Base and Solvent on Suzuki Polycondensation of Fluorene Monomers
| Base | Solvent System | Temperature (°C) | Polymer Mn (kDa) |
| Na₂CO₃ | THF/H₂O (2M aq. base) | RT | ~15-20 |
| K₂CO₃ | Toluene/H₂O | Reflux | ~20-30 |
| K₃PO₄ | Dioxane/H₂O | 100 | ~18-25 |
| Cs₂CO₃ | THF/H₂O | 80 | ~22-28 |
Data compiled from studies on Suzuki polycondensation for polyfluorene synthesis.[1][2]
Experimental Protocols
Detailed Protocol for the Disubstitution of 2,7-Dibromo-9,9-dioctylfluorene with Phenylboronic Acid
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
Phenylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃) (3.5 equivalents)
-
Toluene
-
Water
-
Aliquat 336 (phase-transfer catalyst, optional)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2,7-dibromo-9,9-dioctylfluorene, phenylboronic acid, sodium carbonate, and Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene and degassed water to the flask. If using a phase-transfer catalyst, add it at this stage. A typical solvent ratio is 7:3 toluene to water.[4]
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 14 hours.[4] Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine (2 x 10 mL).
-
Separate the organic layer and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired 2,7-diphenyl-9,9-dioctylfluorene.
Visualizations
Suzuki Coupling Catalytic Cycle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of Polyfluorenes Derived from 2,6-Dibromo-9H-fluorene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of polyfluorenes synthesized from 2,6-dibromo-9H-fluorene.
Frequently Asked Questions (FAQs)
Q1: My synthesized polyfluorene is poorly soluble in common organic solvents. What are the primary strategies to improve its solubility?
A1: The solubility of polyfluorenes is primarily dictated by the substituents at the C9 position of the fluorene monomer. The planar and rigid backbone of polyfluorene promotes strong intermolecular π-π stacking, leading to aggregation and poor solubility.[1] To overcome this, several strategies can be employed:
-
Side-Chain Engineering: Introducing bulky or flexible side chains at the C9 position is the most common and effective method to increase the distance between polymer backbones, thereby reducing aggregation and enhancing solubility.[1][2]
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Copolymerization: Introducing a second, non-coplanar or kinked monomer into the polyfluorene backbone disrupts the polymer's linearity and planarity, which in turn hinders packing and improves solubility.[3]
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Post-Polymerization Modification: Chemical modification of the polymer after its synthesis can introduce solubilizing functional groups.[4]
Q2: What types of side chains are most effective at improving polyfluorene solubility?
A2: The choice of side chain is critical for tuning the solubility of polyfluorenes. Here are some effective options:
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Long and Branched Alkyl Chains: Increasing the length and branching of alkyl side chains (e.g., n-octyl, 2-ethylhexyl) effectively increases the entropy of the system and sterically hinders polymer chain aggregation.[2]
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Semi-fluorinated Side Chains: These can make the polymer soluble in fluorinated solvents, which is useful for orthogonal processing in multilayer device fabrication.[5]
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Functionalized Side Chains: Incorporating polar groups like esters or hydroxyls can improve solubility in more polar organic solvents.[4] Dendritic side chains can also significantly enhance solubility due to their bulky, three-dimensional structure.
Q3: How does copolymerization improve the solubility of polyfluorenes?
A3: Copolymerization introduces irregularities into the polymer backbone, which disrupts the ordered packing of the polymer chains. Incorporating monomers with a "kinked" structure, such as those derived from carbazole, can effectively break the planarity of the polyfluorene backbone, leading to improved solubility and reduced aggregation.[3]
Q4: Can I improve the solubility of a polyfluorene I have already synthesized?
A4: Yes, this is possible through post-polymerization modification. If your existing polyfluorene has reactive functional groups on its side chains (or if they can be introduced), you can chemically modify them to attach more solubilizing moieties. For example, ester groups can be hydrolyzed to carboxylic acids to impart water solubility.[4] Another approach is light-induced solubility modulation, where photocleavable side chains are removed post-processing to render the polymer film insoluble.[1]
Troubleshooting Guides
Issue 1: Polymer precipitates during polymerization.
Possible Cause:
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The growing polymer chains are reaching a molecular weight at which they are no longer soluble in the reaction solvent.
-
The concentration of the polymer in the reaction mixture is too high.
-
The chosen solvent is not a good solvent for the resulting polymer.
Solutions:
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Increase the reaction temperature: This can help to keep the polymer in solution.
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Use a better solvent or a solvent mixture: A solvent that is known to be good for the final polymer should be used. Toluene is a common choice for Suzuki and Yamamoto polymerizations of polyfluorenes.
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Reduce the monomer concentration: This will keep the polymer concentration lower throughout the reaction.
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Introduce a more solubilizing comonomer: If you are synthesizing a homopolymer, consider adding a comonomer with bulky side chains to improve the solubility of the resulting copolymer.
Issue 2: The synthesized polyfluorene has a low molecular weight.
Possible Cause:
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Inefficient catalyst: The palladium or nickel catalyst may be deactivated.
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Impurities in monomers or reagents: Impurities can quench the catalyst or terminate the polymerization reaction.
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Incorrect stoichiometry: An imbalance in the ratio of the dibromo and diboronic acid (or equivalent) monomers in Suzuki polymerization can limit the molecular weight.
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Premature precipitation: As mentioned above, if the polymer precipitates, chain growth will stop.
Solutions:
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Use a fresh, high-quality catalyst: Ensure the catalyst is stored under an inert atmosphere.
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Purify monomers and reagents: Monomers should be purified by recrystallization or column chromatography to remove impurities. All solvents and other reagents should be anhydrous and of high purity.
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Ensure accurate stoichiometry: Carefully measure the amounts of each monomer.
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Optimize reaction conditions: Adjust the temperature, reaction time, and solvent to prevent premature precipitation.
Issue 3: The purified polyfluorene forms aggregates in solution over time.
Possible Cause:
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Poor solvent quality: Even in a "good" solvent, polyfluorenes can aggregate, especially at higher concentrations or lower temperatures. This is due to the strong π-π interactions between the polymer backbones.
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High molecular weight: Higher molecular weight polymers have a greater tendency to aggregate.
Solutions:
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Use a better solvent: Chloroform is often a better solvent for polyfluorenes than toluene in terms of preventing aggregation.[6]
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Work with dilute solutions: Aggregation is a concentration-dependent phenomenon.
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Store solutions at a stable temperature: Avoid cooling the solutions, as this can induce aggregation.
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Sonication: Briefly sonicating the solution can sometimes help to break up aggregates.
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Consider chemical modification: If aggregation is a persistent problem, redesigning the polymer with more effective solubilizing side chains or as a copolymer is the most robust solution.
Data Presentation
Table 1: Qualitative Solubility of Poly(9,9-di-n-octylfluorene) (PFO) in Common Organic Solvents
| Solvent | Solubility | Observations |
| Chloroform | High | Forms clear solutions, less prone to aggregation.[6] |
| Toluene | Moderate | Can form gels at higher concentrations and is more prone to aggregation and β-phase formation.[7] |
| Tetrahydrofuran (THF) | Moderate | Good solvent for many polyfluorene derivatives.[8] |
| Xylene | Moderate | Often used as a high-boiling point solvent for polymerization. |
| Acetone | Insoluble | A non-solvent, often used to precipitate the polymer during purification.[6] |
| Methanol | Insoluble | A non-solvent, used for precipitation and washing.[9] |
Table 2: Effect of Side Chain Structure on Polyfluorene Solubility
| Polymer | Side Chain | Key Feature | Impact on Solubility |
| Poly(9,9-di-n-hexylfluorene) | n-hexyl | Linear alkyl | Good solubility in common organic solvents.[10] |
| Poly(9,9-di-n-octylfluorene) | n-octyl | Longer linear alkyl | Excellent solubility in common organic solvents.[7] |
| Poly(9,9-di(2-ethylhexyl)fluorene) | 2-ethylhexyl | Branched alkyl | Enhanced solubility due to increased steric hindrance. |
| Fluorinated Polyfluorenes | Semiperfluorinated | Fluorinated groups | Soluble in perfluorinated solvents, enabling orthogonal processing.[5] |
| Polyfluorene-co-carbazole | - | Kinked comonomer | Improved solubility and reduced aggregation compared to the homopolymer.[3] |
Experimental Protocols
Protocol 1: Synthesis of Poly(9,9-di-n-octylfluorene) via Yamamoto Polymerization
This protocol is a general guideline and may require optimization.
Materials:
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2,7-Dibromo-9,9-dioctylfluorene
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Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
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2,2'-Bipyridyl
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N,N-Dimethylformamide (DMF), anhydrous
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Toluene, anhydrous
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Methanol
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Acetone
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Hydrochloric acid (HCl), concentrated
Procedure:
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In a glovebox, add 2,7-dibromo-9,9-dioctylfluorene, Ni(COD)₂, and 2,2'-bipyridyl to a flame-dried Schlenk flask equipped with a magnetic stir bar.
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Add anhydrous DMF and anhydrous toluene to the flask.
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Seal the flask and remove it from the glovebox.
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Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 48-72 hours. The solution will become viscous.
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Cool the reaction to room temperature and pour it into a stirred solution of methanol/concentrated HCl.
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Filter the precipitated polymer and wash it with methanol and then with acetone.
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To further purify the polymer, perform a Soxhlet extraction with acetone to remove oligomers and catalyst residues.
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Dissolve the purified polymer in a minimal amount of chloroform or toluene and reprecipitate it into methanol.
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Collect the fibrous polymer by filtration and dry it under vacuum.
Protocol 2: Synthesis of 2,6-dibromo-9,9-dioctylfluorene Monomer
This protocol describes the synthesis of the monomer required for polymerization.
Materials:
-
This compound
-
1-Bromooctane
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Ethanol
Procedure:
-
To a round-bottom flask, add this compound and DMSO.
-
Add powdered KOH to the mixture and stir vigorously.
-
Slowly add 1-bromooctane to the reaction mixture.
-
Heat the mixture to 60-70 °C and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction to room temperature and pour it into water.
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Extract the product with toluene or another suitable organic solvent.
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Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from ethanol to obtain the desired 2,6-dibromo-9,9-dioctylfluorene.
Visualizations
Caption: Experimental workflow for the synthesis and purification of polyfluorenes.
Caption: Decision tree for addressing poor polyfluorene solubility.
References
- 1. Light-Induced Solubility Modulation of Polyfluorene To Enhance the Performance of OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. nsmn1.uh.edu [nsmn1.uh.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Solution-Crystallization and Related Phenomena in 9,9-Dialkyl-Fluorene Polymers. I. Crystalline Polymer-Solvent Compound Formation for Poly(9,9-dioctylfluorene) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Thermally, stable, blue light emitting copolymers derived from 2,7-dibromo-9,9-dialkylfluorenes for ACS National Meeting 1997 - IBM Research [research.ibm.com]
Technical Support Center: Purification of 2,6-dibromo-9H-fluorene and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,6-dibromo-9H-fluorene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective methods for the purification of this compound and its derivatives are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Depending on the synthetic route, common impurities may include monobrominated fluorene species (2-bromo-9H-fluorene or other isomers), starting materials, and potentially over-brominated products (e.g., tribromo- or tetrabromo-fluorene). If the synthesis involves the oxidation of a fluorene derivative, the corresponding fluorenone may also be present as an impurity.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the separation of your target compound from impurities during column chromatography and can also be used to check the purity of your recrystallized product.
Troubleshooting Guides
Column Chromatography
Q1: My this compound derivative is not separating from an impurity on the silica gel column. What can I do?
A1: If you are experiencing poor separation, you can try the following:
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Adjusting the Eluent Polarity: The polarity of the eluent system is critical for good separation. For nonpolar compounds like this compound, a nonpolar eluent system is a good starting point. If your compound and the impurity are co-eluting, try a less polar solvent system to increase the retention time and potentially improve separation. Conversely, if your compound is retained too strongly, a slight increase in the polarity of the eluent may be necessary.
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Change the Stationary Phase: If adjusting the mobile phase is ineffective, consider using a different stationary phase. Alumina is another common stationary phase that may offer different selectivity compared to silica gel.
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Optimize Column Parameters: Ensure your column is packed correctly to avoid channeling. A longer column or a smaller particle size of the stationary phase can also enhance resolution.
Q2: My compound is eluting too quickly from the column. How can I increase its retention?
A2: If your compound is eluting too quickly, it indicates that the mobile phase is too polar. You should decrease the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of hexane.
Q3: I see streaks instead of distinct spots on my TLC plate when analyzing column fractions. What does this mean?
A3: Streaking on a TLC plate can indicate that the sample is overloaded, or that the compound is interacting strongly and irreversibly with the stationary phase. Try spotting a more dilute solution of your fraction. If streaking persists, it might be a sign of compound degradation on the silica or alumina.
Recrystallization
Q1: I am unable to find a suitable single solvent for the recrystallization of my this compound derivative.
A1: It is common to use a binary solvent system for recrystallization. In this technique, you dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization. A mixture of ethyl acetate and petroleum ether has been reported to be effective for the recrystallization of some dibromofluorene derivatives.[1]
Q2: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To remedy this, try reheating the solution and allowing it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote proper crystal formation. If the problem persists, you may need to choose a different recrystallization solvent or solvent system with a lower boiling point.
Q3: After recrystallization, the purity of my this compound has not significantly improved. What is the next step?
A3: If a single recrystallization step is insufficient, you may need to perform a second recrystallization. Alternatively, the impurities may have very similar solubility properties to your target compound. In this case, column chromatography would be a more effective purification method to remove these persistent impurities.
Data Presentation
Table 1: Common Solvents for Purification of Fluorene Derivatives
| Purification Method | Solvent/Solvent System | Compound Type |
| Column Chromatography | Hexane/Dichloromethane | Fluorene/Fluorenone |
| Column Chromatography | Chloroform/Ethyl Acetate | Functionalized 9,9-diethylfluorene |
| Recrystallization | Isooctane | 9-bromo-9-phenylfluorene |
| Recrystallization | Ethyl Acetate/Petroleum Ether | 2,7-dibromo-9,9-dimethyl-9H-fluorene[1] |
| Recrystallization | Ethanol | 2,7-dibromofluorenone |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Preparation of the Column:
-
A glass column is packed with a slurry of silica gel or alumina in a nonpolar solvent (e.g., hexane).
-
The stationary phase is allowed to settle, and excess solvent is drained until the solvent level is just above the top of the stationary phase.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
This concentrated solution is carefully added to the top of the column.
-
-
Elution:
-
The elution is started with a nonpolar solvent (e.g., hexane).
-
The polarity of the eluent can be gradually increased by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) to facilitate the elution of the compounds.
-
-
Fraction Collection and Analysis:
-
Fractions are collected sequentially.
-
Each fraction is analyzed by TLC to determine the presence of the desired product and impurities.
-
Fractions containing the pure product are combined.
-
-
Solvent Removal:
-
The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
Choose a solvent or solvent system in which the this compound derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
-
Dissolution:
-
The crude product is placed in an Erlenmeyer flask.
-
A minimal amount of the hot solvent is added to completely dissolve the compound.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.
-
-
Crystallization:
-
The hot, saturated solution is allowed to cool slowly to room temperature.
-
The flask can then be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
The crystals are collected by vacuum filtration.
-
The crystals are washed with a small amount of cold solvent.
-
-
Drying:
-
The purified crystals are dried in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
avoiding side reactions in the polymerization of 2,6-dibromo-9H-fluorene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of 2,6-dibromo-9H-fluorene. The focus is on minimizing side reactions to achieve polymers with desired properties.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the polymerization of this compound?
A1: The primary side reactions include:
-
Oxidation: The methylene bridge at the C9 position is susceptible to oxidation, leading to the formation of fluorenone moieties within the polymer chain. This introduces undesirable emissive species and can quench fluorescence.
-
Crosslinking: Under certain conditions, side reactions can lead to the formation of insoluble crosslinked polymer gels.
-
Incomplete Polymerization: This results in low molecular weight polymers with poor mechanical and electronic properties.
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Homocoupling: The coupling of two boronic acid/ester monomers or two halide monomers can disrupt the alternating copolymer structure.
-
Excimer and Aggregate Formation: While not a chemical reaction in the traditional sense, the formation of excimers (excited-state dimers) and aggregates can occur, leading to a red-shift in the emission spectrum and a decrease in luminescence efficiency.[1]
Q2: How does fluorenone formation affect the polymer's properties?
A2: Fluorenone formation is a significant issue as it acts as an electron trap and introduces a green-yellow emission that competes with the desired blue emission of the polyfluorene backbone. This can drastically alter the optoelectronic properties of the material and reduce the efficiency of devices such as organic light-emitting diodes (OLEDs).
Q3: What is the typical polymerization method for this compound?
A3: The most common and robust method for the polymerization of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of the dibromo-fluorene monomer with a fluorene-2,6-diboronic acid or its ester derivative.
Q4: Why is achieving a high molecular weight important for polyfluorenes?
A4: High molecular weight is crucial for obtaining good film-forming properties, high thermal stability, and desirable mechanical strength. In many optoelectronic applications, the charge carrier mobility and overall device performance are also influenced by the polymer chain length.
Troubleshooting Guide
Issue 1: Presence of a Green/Yellow Emission in the Photoluminescence Spectrum, Indicating Fluorenone Formation.
Cause: Oxidation of the C9 position of the fluorene monomer or polymer. This can be caused by the presence of oxygen during the reaction or workup, or by impurities in the reagents and solvents.
Solution:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) before and during the polymerization. Multiple freeze-pump-thaw cycles are highly recommended.
-
Use of Anhydrous Solvents: Water can be a source of oxygen. Use freshly distilled, anhydrous solvents.
-
High-Purity Monomers: Purify the this compound monomer meticulously to remove any fluorenone impurities before polymerization.
-
Controlled Reaction Temperature: Avoid excessively high reaction temperatures, which can accelerate oxidation.
Issue 2: Low Molecular Weight and/or Broad Polydispersity Index (PDI).
Cause: Several factors can contribute to obtaining polymers with low molecular weight or a broad distribution of chain lengths.
Solution:
-
Optimize Monomer Stoichiometry: A precise 1:1 ratio of the dihalo and diboronic acid/ester monomers is critical for achieving high molecular weight in step-growth polymerization.[2]
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial. For instance, Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand (e.g., P(o-tol)₃) can be effective.[2]
-
Base Selection: The strength and solubility of the base are important. A medium-strength inorganic base like K₂CO₃ is often a good choice.[2] Stronger bases might lead to side reactions.
-
Solvent System: A biphasic solvent system (e.g., Toluene/Water or THF/Water) is commonly used in Suzuki polymerization to facilitate the reaction between the organic-soluble monomers and the aqueous-soluble base. The miscibility of the organic solvent with water can impact the molecular weight.[2]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress by techniques like GPC. The optimal temperature will depend on the specific catalyst system and solvents used.
Issue 3: Formation of Insoluble Gel During Polymerization.
Cause: Crosslinking side reactions. This can be promoted by impurities in the monomers or by side reactions at high temperatures.
Solution:
-
Monomer Purity: Use highly purified monomers to avoid trifunctional impurities that can act as crosslinking points.
-
Control Reaction Temperature: Avoid excessive heating, which can induce side reactions leading to crosslinking.
-
End-Capping: After the polymerization has reached the desired molecular weight, adding a monofunctional "end-capping" agent (e.g., bromobenzene or phenylboronic acid) can terminate the growing chains and prevent further reactions that could lead to crosslinking.
Issue 4: Red-Shifted and Broad Emission in the Solid State.
Cause: Formation of excimers or aggregates, which are common in polyfluorenes upon thermal annealing or at high concentrations.[1]
Solution:
-
Introduction of Bulky Side Chains: Modifying the 9-position of the fluorene monomer with bulky alkyl or aryl groups can increase the distance between polymer chains and hinder the formation of aggregates.
-
Copolymerization: Introducing comonomers into the polymer backbone can disrupt the chain packing and reduce interchain interactions, thus suppressing excimer and aggregate formation.
-
Film Preparation Conditions: The method of film preparation (e.g., spin coating speed, solvent evaporation rate, and post-annealing conditions) can significantly influence the morphology and the extent of aggregation. Optimization of these parameters is often necessary.
Data Presentation
Table 1: Effect of Suzuki Polymerization Parameters on Polyfluorene Properties
| Parameter | Options | Effect on Molecular Weight | Potential Side Reactions to Consider |
| Solvent System | Toluene/H₂O, THF/H₂O, o-Xylene/H₂O | Higher miscibility of the organic solvent with water can lead to higher molecular weight.[2] | The choice of solvent can affect the solubility of the growing polymer chains and the efficiency of the catalyst. |
| Base | K₂CO₃, KHCO₃, KOH, K₃PO₄ | Medium-strength inorganic bases like K₂CO₃ tend to yield higher molecular weight polymers.[2] | Strong bases may promote side reactions, including hydrolysis of boronic esters. |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-Tol)₃, Pd(OAc)₂/P(o-tol)₃ | Pd(II) catalytic systems often result in higher molecular weight polyfluorenes.[2] | The choice of catalyst and ligand affects the reaction kinetics and the potential for side reactions like homocoupling. |
| Monomer Ratio | 1:1, 1:0.99, 1:1.01 | A strict 1:1 stoichiometric ratio is crucial for achieving high molecular weight.[2] | An excess of either monomer will limit the chain length. |
Experimental Protocols
Key Experiment: Suzuki Polymerization of this compound
This protocol provides a general methodology. Optimal conditions may vary and should be determined empirically.
Materials:
-
2,6-dibromo-9,9-dioctyl-9H-fluorene (Monomer A)
-
9,9-dioctyl-fluorene-2,6-diboronic acid bis(pinacol) ester (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized Water
-
Methanol
-
Hydrochloric Acid (HCl)
Procedure:
-
Monomer Preparation: Ensure both monomers are of high purity (>99.5%).
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stirrer and a condenser, add Monomer A (1.0 eq), Monomer B (1.0 eq), and K₂CO₃ (4.0 eq).
-
Degassing: Seal the flask and subject it to at least three cycles of vacuum and backfilling with high-purity argon.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous toluene and deionized water (e.g., in a 4:1 v/v ratio). The mixture should be vigorously stirred to ensure good mixing of the two phases.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (typically 1-2 mol%) to the reaction mixture under a positive flow of argon.
-
Polymerization: Heat the reaction mixture to a reflux temperature (e.g., 90 °C) and maintain it for 24-48 hours under an inert atmosphere. Monitor the progress of the polymerization by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC).
-
End-Capping (Optional): Once the desired molecular weight is achieved, add a small amount of an end-capping agent like bromobenzene or phenylboronic acid and stir for another 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing methanol to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it sequentially with water, dilute HCl, and then again with water to remove inorganic salts and catalyst residues. Further purification can be achieved by Soxhlet extraction with a suitable solvent (e.g., acetone, followed by chloroform or THF to extract the polymer).
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) for at least 24 hours.
Mandatory Visualization
Caption: Troubleshooting workflow for side reactions in polyfluorene synthesis.
References
Technical Support Center: Optimizing Suzuki Polymerization of Dibromofluorene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the Suzuki polymerization of dibromofluorene derivatives, particularly 9,9-dioctyl-2,7-dibromofluorene. Our aim is to help you diagnose and resolve common experimental issues to achieve desired polymer properties.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your polymerization experiments.
Q1: My polyfluorene has a low number-average molecular weight (Mn). How can I increase it?
Possible Causes and Solutions:
-
Suboptimal Catalyst Loading: The concentration of your palladium catalyst is critical. Too little catalyst can lead to incomplete polymerization, while too much can sometimes result in undesirable side reactions or premature termination. For the synthesis of poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PF), catalyst loading can significantly impact molecular weight.[1] In some systems, increasing the monomer-to-catalyst ratio can lead to higher molecular weights, but this requires a highly active and stable catalyst system. A global analysis of AB-type Suzuki-Miyaura polymerization for polyfluorene suggests that Suzuki Catalyst-Transfer Polymerization (SCTP) is typically effective for monomer-to-catalyst ratios up to 25.[2] However, using a tBu3P-based Pd pre-catalyst with a boronate monomer can allow for ratios up to 500.[2]
-
Inefficient Catalyst System: The choice of palladium precursor and ligands plays a crucial role. For instance, Pd(II) catalysts with electron-donating ligands can show faster conversion rates compared to some Pd(0) catalysts.[3] It has been shown that for Suzuki polycondensation, a Pd(II) catalytic system can lead to higher molecular weight polyfluorene.[4]
-
Poor Monomer Quality: Impurities in your 9,9-dioctyl-2,7-dibromofluorene or the corresponding boronic acid/ester monomer can poison the catalyst or act as chain terminators. Ensure your monomers are purified meticulously before use.
-
Incorrect Stoichiometry: An exact 1:1 stoichiometric ratio between the dibromo- and diboronic acid/ester monomers is crucial for achieving high molecular weights in step-growth polymerization.[4] Any deviation can limit the chain length.
-
Inadequate Reaction Time: Suzuki polymerization of fluorene monomers can take a significant amount of time to reach high molecular weights, sometimes up to 48 hours.[3][5] Monitor your reaction over time to ensure it has reached completion.
-
Sub-optimal Reaction Temperature: Increasing the reaction temperature can sometimes improve polymerization results, leading to higher molecular weights. For instance, in a water-based Suzuki polycondensation, increasing the temperature from room temperature to 80 °C improved molecular weight.[6]
Q2: The polydispersity (Đ) of my polymer is too high. How can I achieve a narrower molecular weight distribution?
Possible Causes and Solutions:
-
Side Reactions: Unwanted side reactions, such as branching or cross-linking, can broaden the polydispersity. These can be influenced by the catalyst system and reaction conditions.
-
Chain-Growth vs. Step-Growth Mechanism: Traditional Suzuki polycondensations are step-growth polymerizations, which inherently produce polymers with a polydispersity of around 2. To achieve lower dispersity, consider moving towards a chain-growth mechanism, such as Suzuki Catalyst-Transfer Polymerization (SCTP).[2][7] This method can produce well-defined polymers with narrow dispersity (Đ ~ 1.1–1.3).[7]
-
Catalyst Stability: A catalyst that deactivates over the course of the reaction can lead to a broader molecular weight distribution. Choosing a robust catalyst system is essential for controlled polymerization.
Q3: My polymerization yield is consistently low. What are the likely reasons?
Possible Causes and Solutions:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and other impurities. Ensure all reagents and solvents are thoroughly degassed and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Inefficient Phase Transfer (in biphasic systems): In biphasic Suzuki reactions (e.g., toluene/water), efficient transfer of the boronate salt to the organic phase is critical. The choice of base and the addition of a phase-transfer catalyst can significantly impact the reaction rate and yield.
-
Precipitation of the Polymer: The growing polymer chain may precipitate out of the reaction solvent if it becomes too long to remain soluble. This can halt further chain growth and reduce the isolated yield. Choosing a solvent system in which the polymer is highly soluble is important.
-
Sub-optimal Base: The choice and concentration of the base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) are important. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the monomers or catalyst. Medium-strength inorganic bases are often a good choice.[4]
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for the Suzuki polymerization of dibromofluorene?
A typical catalyst loading can range from 0.5 to 5 mol% of a palladium catalyst relative to the monomer.[5][7] However, the optimal loading is highly dependent on the specific catalyst, ligands, and reaction conditions. For instance, in a mechanochemical synthesis of polyfluorene, a Pd(OAc)₂ loading of approximately 5 mol% was used.[1]
Q2: Which palladium catalyst is best for this polymerization?
Several palladium catalysts have been used successfully, including Pd(PPh₃)₄, Pd(OAc)₂, and various Pd(II) catalysts with phosphine ligands.[1][3][4][5] The choice depends on the desired polymer properties and reaction conditions. For example, PdCl₂(dppf) and PdCl₂(PPh₃)₂ are effective Pd(II) catalysts.[4] The use of bulky, electron-rich phosphine ligands can often improve catalyst performance.
Q3: How does the choice of solvent affect the polymerization?
The solvent system must be able to dissolve the monomers and the growing polymer chains. Common solvent systems for Suzuki polymerization are biphasic, such as toluene/water or THF/water.[1][4][5] The miscibility of the organic solvent with water can influence the reaction, with higher miscibility sometimes leading to higher molecular weight polymers.[4]
Quantitative Data Summary
The following table summarizes the effect of different catalyst systems and conditions on the properties of polyfluorene, based on literature data.
| Catalyst System | Catalyst Loading (mol%) | Monomers | Solvent System | Mₙ (kDa) | Đ (PDI) | Yield (%) | Reference |
| Pd(OAc)₂ | ~5 | 9,9-dioctylfluorene-2,7-diboronic acid & 9,9-dioctyl-2,7-dibromofluorene | THF/Water | 9.3 | 1.9 | 53 | [1] |
| Pd(OAc)₂ | ~5 | 9,9-dioctylfluorene-2,7-diboronic acid & 9,9-dioctyl-2,7-dibromofluorene | Mechanochemical (solid-state) | 8.3 | 2.1 | 51 | [1] |
| Pd(PPh₃)₄ | 0.5 - 1.5 | 2,7-dibromofluorene derivative & 2,7-bis(boronic ester)fluorene | Toluene/Aqueous Na₂CO₃ | - | - | - | [5] |
| Pd(dtbpf)Cl₂ | 4 | 9,9-dioctylfluorene-2,7-diboronic acid & 5,5'-dibromo-2,2'-bithiophene | Water with surfactant | 20.7 | - | - | [6] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki polymerization of 9,9-dioctyl-2,7-dibromofluorene and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester.
Materials:
-
9,9-dioctyl-2,7-dibromofluorene (1.0 equiv)
-
9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 equiv, 1.5 mol%)
-
Toluene (to achieve a monomer concentration of ~0.5 M)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Monomer and Catalyst Preparation: In a Schlenk flask equipped with a magnetic stir bar, add 9,9-dioctyl-2,7-dibromofluorene, 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove any oxygen.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene and the degassed 2 M aqueous Na₂CO₃ solution. The ratio of toluene to the aqueous solution is typically around 1:1.5.[5]
-
Reaction: Vigorously stir the biphasic mixture and heat to reflux (around 90-100 °C). The reaction is typically run for 48 hours under an inert atmosphere.[5]
-
Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of methanol with stirring. The polymer will precipitate.
-
Isolation: Collect the precipitated polymer by filtration.
-
Further Purification (Optional): To remove catalyst residues and low molecular weight oligomers, the polymer can be further purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, chloroform). The purified polymer is typically isolated from the chloroform fraction.
-
Drying: Dry the final polymer product under vacuum.
Visualizations
Caption: Experimental workflow for Suzuki polymerization of dibromofluorene.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Suzuki Polymerization Conditions on the Molecular Weight of Polyfluorene [gfzxb.org]
- 5. 20.210.105.67 [20.210.105.67]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2,6-Dibromo-9H-fluorene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,6-dibromo-9H-fluorene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The primary challenges in the scale-up synthesis of this compound include:
-
Regioselectivity Control: The bromination of 9H-fluorene can lead to a mixture of isomers, with the 2,7-dibromo-9H-fluorene often being a significant byproduct. Controlling the reaction conditions to selectively obtain the 2,6-isomer is a major hurdle.
-
Exothermic Reaction Management: Bromination is a highly exothermic reaction. Managing the heat generated is critical on a large scale to prevent runaway reactions and ensure safety.
-
Handling of Hazardous Materials: The use of bromine, a corrosive and toxic substance, requires specialized handling and safety protocols, which become more complex at a larger scale.
-
Product Purification: Separating the desired this compound from other isomers and byproducts can be challenging, often requiring multiple recrystallization steps, which can impact the overall yield.
-
Byproduct Formation: Besides isomeric impurities, over-bromination can lead to the formation of tri- and tetra-brominated fluorene derivatives, complicating the purification process.
Q2: What reaction conditions are crucial for controlling regioselectivity in the bromination of 9H-fluorene?
A2: While specific conditions for maximizing the yield of the 2,6-isomer are not extensively reported in publicly available literature, general principles of electrophilic aromatic substitution suggest that the choice of solvent, catalyst, temperature, and the rate of bromine addition are critical. Lower temperatures and a controlled, slow addition of bromine can sometimes favor the formation of specific isomers. The use of a Lewis acid catalyst is also a key factor in directing the substitution pattern.
Q3: What are the common byproducts in the synthesis of this compound?
A3: Common byproducts include:
-
Isomeric Impurities: 2,7-dibromo-9H-fluorene is the most common isomeric impurity. Other isomers like 2,4- and 2,5-dibromofluorene may also be formed in smaller quantities.
-
Over-brominated Products: Tri- and tetra-brominated fluorenes can form if the reaction is not carefully controlled.
-
Mono-brominated Fluorene: Incomplete reaction can result in the presence of 2-bromo-9H-fluorene.
Q4: What are the safety precautions for handling large quantities of bromine?
A4: Bromine is a highly corrosive and toxic substance. When handling large quantities, the following safety precautions are essential:
-
Work in a well-ventilated area, preferably in a fume hood with appropriate scrubber systems.
-
Use personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.
-
Have a bromine spill kit readily available, which should include a neutralizing agent like sodium thiosulfate.
-
Be aware of the potential for pressure buildup in bromine containers and open them with caution.
-
Develop and strictly follow a standard operating procedure (SOP) for handling bromine.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Dibrominated Product | - Incomplete reaction. | - Increase reaction time or temperature cautiously.- Ensure the molar ratio of bromine to fluorene is appropriate (typically slightly more than 2 equivalents of bromine). |
| - Loss of product during workup and purification. | - Optimize the recrystallization solvent and procedure to minimize product loss. | |
| Poor Regioselectivity (High percentage of 2,7-isomer) | - Inappropriate reaction temperature. | - Conduct the reaction at a lower temperature to enhance selectivity. |
| - Incorrect choice or amount of catalyst. | - Experiment with different Lewis acid catalysts (e.g., FeCl₃, AlCl₃) and optimize the catalyst loading. | |
| - Rapid addition of bromine. | - Add the bromine solution dropwise over an extended period to maintain a low concentration of bromine in the reaction mixture. | |
| Formation of Over-brominated Byproducts | - Excess bromine used. | - Use a precise stoichiometry of bromine (around 2.0-2.2 equivalents). |
| - High reaction temperature or prolonged reaction time. | - Monitor the reaction progress closely (e.g., by GC or HPLC) and stop the reaction once the desired product is maximized. | |
| Difficult Purification (Product does not crystallize well or remains oily) | - Presence of significant impurities. | - Attempt a pre-purification step, such as column chromatography on a small scale, to identify a suitable solvent system for recrystallization. |
| - Inappropriate recrystallization solvent. | - Screen a variety of solvents or solvent mixtures for recrystallization. Common solvents for fluorene derivatives include ethanol, methanol, and toluene. | |
| Runaway Reaction | - Poor heat dissipation. | - On a larger scale, ensure the reactor has adequate cooling capacity. Consider adding the bromine solution in portions or using a continuous flow reactor for better heat management.[1] |
| - Too rapid addition of reagents. | - Strictly control the addition rate of bromine. |
Data Presentation
Table 1: Comparison of Lab-Scale Synthesis Conditions for Dibromofluorene Derivatives
| Parameter | 2,7-Dibromofluorenone (Lab Scale)[2] | 2,7-Dibromofluorene (Lab Scale)[3] |
| Starting Material | Fluorenone | 9H-Fluorene |
| Brominating Agent | Liquid Bromine | Bromine generated in situ |
| Solvent | Glacial Acetic Acid | 1,2-Dichloroethane |
| Catalyst | Iron-Iodine | - |
| Temperature | 80-120 °C | Room Temperature |
| Reaction Time | 6 hours | 6 hours |
| Yield | 92% | 72% |
Experimental Protocols
Lab-Scale Synthesis of 2,7-Dibromo-9H-fluorene [3]
This protocol describes a lab-scale synthesis of 2,7-dibromo-9H-fluorene and can be adapted for the synthesis of the 2,6-isomer with appropriate modifications to control regioselectivity.
Materials:
-
9H-Fluorene
-
1,2-Dichloroethane
-
10% Sulfuric Acid
-
Sodium Bromide
-
30% Hydrogen Peroxide
-
Saturated Sodium Bisulfite Solution
Procedure:
-
In a three-necked flask, dissolve 1.66 g (10 mmol) of 9H-fluorene in 10 ml of 1,2-dichloroethane.
-
Add 17.64 g (18 mmol) of 10% sulfuric acid and 2.47 g (24 mmol) of sodium bromide to the flask.
-
Stir the mixture and add 3.26 g (29 mmol) of 30% hydrogen peroxide dropwise.
-
Continue stirring at room temperature for 6 hours.
-
After the reaction is complete, add saturated sodium bisulfite solution until the red color of bromine disappears.
-
Filter the mixture. The filter cake is the crude product.
-
Wash the filter cake with 5 ml of 1,2-dichloroethane and then with 20 ml of water.
-
The resulting solid is 2,7-dibromo-9H-fluorene.
Scale-Up Considerations:
-
Heat Management: For larger batches, the reaction should be conducted in a jacketed reactor with efficient cooling to manage the exotherm from the bromination reaction.
-
Reagent Addition: The dropwise addition of hydrogen peroxide should be carefully controlled to maintain the desired reaction temperature. A programmable syringe pump is recommended for precise control.
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, which is crucial for consistent results at a larger scale.
-
Workup: The filtration and washing steps will need to be scaled up using appropriate industrial equipment like a filter press or centrifuge.
Visualizations
Caption: Troubleshooting workflow for scale-up synthesis.
Caption: Key steps in the synthesis of this compound.
References
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
Technical Support Center: Synthesis of High Molecular Weight Polyfluorenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of high molecular weight polyfluorenes, with a specific focus on preventing gelation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My polyfluorene synthesis resulted in an insoluble gel. What are the common causes of gelation?
A: Gelation in polyfluorene synthesis is primarily caused by cross-linking reactions, which lead to the formation of an infinite polymer network that is insoluble in common organic solvents. The main culprits behind cross-linking are:
-
Oxidative Defects (Fluorenone Formation): The most common cause is the oxidation of the C9 position of the fluorene monomer, leading to the formation of fluorenone keto-defects.[1][2] These defects can act as cross-linking sites, especially at elevated temperatures.
-
Impurities in Monomers: The presence of trifunctional or other reactive impurities in the fluorene monomers can lead to branching and subsequent gelation.
-
Non-stoichiometric Monomer Ratios: An imbalance in the ratio of the dihalo- and diboronic acid-functionalized monomers in Suzuki coupling reactions can lead to uncontrolled polymerization and side reactions that may contribute to cross-linking.
-
High Catalyst Concentration: While the catalyst is essential for polymerization, excessively high concentrations can sometimes promote side reactions that lead to branching and gelation.
-
Prolonged Reaction Times at High Temperatures: Extended reaction times, especially at elevated temperatures, can increase the likelihood of side reactions and the formation of cross-links. Longer milling times (>5 min) in mechanochemical synthesis have been observed to result in more insoluble polymeric materials.[3]
2. Q: How can I prevent the formation of fluorenone defects during synthesis?
A: Preventing the formation of fluorenone is critical for avoiding gelation and ensuring the desired photophysical properties of the polyfluorene. Here are some key strategies:
-
Rigorous Monomer Purification: Ensure the highest possible purity of your fluorene monomers. Recrystallization and column chromatography are effective methods for removing impurities that can act as precursors for oxidation.
-
Degassing of Solvents and Reagents: Thoroughly degas all solvents and reagents used in the polymerization to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period.
-
Maintain an Inert Atmosphere: Conduct the entire polymerization reaction under a strict inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent exposure to oxygen.
-
Use of Antioxidants: While not always standard practice, the addition of a small amount of an antioxidant can sometimes help to mitigate oxidative side reactions.
3. Q: What is the optimal catalyst loading for Suzuki coupling in polyfluorene synthesis to avoid gelation?
A: The optimal catalyst loading is a balance between achieving a high molecular weight and avoiding side reactions. While the ideal concentration can vary depending on the specific monomers and reaction conditions, a general guideline is to use a relatively low catalyst loading. High catalyst concentrations do not necessarily lead to higher molecular weights and can sometimes promote side reactions.
Below is a table summarizing the effect of catalyst concentration on the molecular weight and polydispersity index (PDI) of poly(9,9-dioctylfluorene) synthesized via Suzuki polymerization.
| Catalyst System | Catalyst Loading (mol%) | Number Average Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Reference |
| Pd(OAc)2 | Not Specified | 9.3 | 1.9 | [3] |
| Pd(PPh3)4 | Not Specified | High Molecular Weight | Not Specified | [4] |
| Pd2(dba)3/P(o-Tol)3 | Not Specified | High Molecular Weight | Not Specified | [5] |
Note: The data is compiled from different sources with potentially varying experimental conditions. It is intended to provide a general trend.
4. Q: How critical is the stoichiometry of the monomers in preventing gelation?
A: Maintaining a precise 1:1 stoichiometric ratio between the dihalo- and diboronic acid-functionalized monomers is crucial for achieving high molecular weight and avoiding gelation in Suzuki polycondensation.[5] An excess of either monomer can lead to a lower degree of polymerization and the formation of reactive end-groups that can participate in side reactions, potentially leading to cross-linking.
Experimental Protocols
Protocol 1: General Procedure for High Molecular Weight Poly(9,9-dioctylfluorene) Synthesis via Suzuki Coupling
This protocol is a generalized procedure based on common practices in the literature to achieve high molecular weight polyfluorenes while minimizing the risk of gelation.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene (purified by recrystallization)
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (purified by column chromatography)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous and degassed
-
Deionized water, degassed
Procedure:
-
Monomer and Reagent Preparation: In a glovebox, add 2,7-dibromo-9,9-dioctylfluorene (1.00 eq), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.00 eq), and potassium carbonate (4.00 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.015 eq) and PPh₃ (0.060 eq) in a minimal amount of degassed toluene.
-
Reaction Setup: Add the catalyst solution to the Schlenk flask containing the monomers and base. Add degassed toluene and degassed deionized water to the flask to create a biphasic system (typically a 4:1 toluene to water ratio).
-
Polymerization: Seal the Schlenk flask and heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC). A typical reaction time is 24-48 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute HCl, and deionized water.
-
Purification: Precipitate the polymer by slowly adding the organic solution to a large volume of methanol with stirring. Filter the precipitated polymer and wash it with methanol. Further purification can be done by Soxhlet extraction with methanol, acetone, and finally chloroform to collect the soluble polymer fraction.
-
Drying: Dry the purified polymer under vacuum at 40-50 °C overnight.
-
Characterization: Characterize the polymer by GPC to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
Visualizations
Caption: Mechanism of gelation in polyfluorene synthesis.
Caption: Troubleshooting workflow for preventing gelation.
References
managing reaction stoichiometry in copolymerization with 2,6-dibromo-9H-fluorene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the copolymerization of 2,6-dibromo-9H-fluorene, a common monomer in the synthesis of conjugated polymers for organic electronics.
Troubleshooting Guide
This guide addresses common problems encountered during the copolymerization of this compound, particularly via Suzuki-Miyaura polycondensation.
Question: My final polymer has a low molecular weight. What are the potential causes and how can I fix it?
Answer:
Low molecular weight in polyfluorene synthesis is a frequent issue that can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Imprecise Stoichiometry: The ratio of the dibromo-fluorene monomer to the comonomer (typically a diboronic acid or ester) is critical in step-growth polymerization. Even a small deviation from a 1:1 ratio can significantly limit chain growth.
-
Solution: Carefully weigh all monomers and ensure high purity. Use high-precision balances and consider performing a titration or other analytical technique to determine the exact concentration of reactive species, especially if using organometallic reagents like Grignard or organolithium compounds in monomer synthesis. A study has shown that strictly controlling the reaction feed ratio to 1:1 is crucial for obtaining high molecular weight polyfluorene.
-
-
Inefficient Catalyst System: The choice and handling of the palladium catalyst and ligands are paramount.
-
Solution:
-
Ensure the catalyst is active. Use freshly opened catalyst or store it under an inert atmosphere.
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The choice of phosphine ligands can influence the reaction; bulky ligands are often used to promote the Suzuki-Miyaura coupling reaction.[1]
-
Consider using a pre-catalyst that is more stable and activates in situ.
-
-
-
Presence of Impurities: Water, oxygen, and other impurities can interfere with the catalytic cycle and quench the growing polymer chains.
-
Solution:
-
Thoroughly dry all solvents and reagents.
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding reagents and maintain an inert atmosphere throughout the reaction.
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Purify monomers meticulously before polymerization. Column chromatography is often used for this purpose.
-
-
-
Side Reactions: Unwanted side reactions can terminate polymer chains prematurely.
-
Solution: Optimize reaction conditions (temperature, reaction time) to minimize side reactions. For instance, phosphine scrambling, an exchange of aryl groups on palladium with aryl groups on phosphorus, can act as a termination step.[2]
-
Question: The synthesized polymer has a broad polydispersity index (PDI). What could be the reason?
Answer:
A broad PDI suggests a lack of control over the polymerization process, leading to polymer chains of widely varying lengths.
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Multiple Active Catalyst Species: The presence of different active catalyst species can lead to different rates of polymerization.
-
Solution: Use a well-defined pre-catalyst to ensure a single active species is generated.
-
-
Chain Transfer Reactions: Uncontrolled chain transfer reactions can lead to a broader distribution of molecular weights.
-
Solution: Optimize the reaction conditions, including solvent and temperature, to minimize these side reactions.
-
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Slow Initiation: If the initiation of polymerization is slow compared to propagation, new chains will be forming throughout the reaction, leading to a broad PDI.
-
Solution: Ensure rapid and efficient initiation by choosing an appropriate catalyst system and initiator.
-
Question: The polymer yield is low. How can I improve it?
Answer:
Low yields can be attributed to several factors, from incomplete reactions to loss of product during workup.
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Incomplete Reaction: The polymerization may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using techniques like Gel Permeation Chromatography (GPC) on aliquots to determine when the molecular weight is no longer increasing.
-
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Product Precipitation: The growing polymer may precipitate out of the reaction mixture, halting further chain growth.
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Solution: Choose a solvent system in which both the monomers and the resulting polymer are highly soluble at the reaction temperature.
-
-
Loss During Purification: Significant amounts of polymer can be lost during the purification steps.
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Solution: Optimize the purification procedure. For precipitation, ensure the anti-solvent is added slowly to allow for controlled precipitation of the polymer. When using Soxhlet extraction, ensure the correct thimble and solvents are used to separate the polymer from oligomers and catalyst residues effectively.[3]
-
Question: My polymer is poorly soluble in common organic solvents. What can be done?
Answer:
Poor solubility is often a result of strong intermolecular π-π stacking in the conjugated polymer backbone.
-
Insufficient Solubilizing Side Chains: The alkyl or aryl groups at the C9 position of the fluorene monomer are crucial for ensuring solubility.
-
Solution: If possible, synthesize monomers with longer or branched alkyl chains at the 9-position.
-
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Cross-linking: Unintended cross-linking reactions can lead to an insoluble polymer network.
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Solution: Review the reaction conditions and monomer purity to identify and eliminate potential sources of cross-linking.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the copolymerization of this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is one of the most widely used and robust methods for synthesizing polyfluorenes and their copolymers.[4] This palladium-catalyzed reaction typically involves the coupling of the dibromofluorene monomer with a diboronic acid or diboronic ester comonomer. Other methods like Yamamoto and Grignard coupling are also used.[5][6]
Q2: How critical is the purity of the this compound monomer?
A2: Monomer purity is extremely critical. Impurities can act as chain terminators, leading to low molecular weight polymers. For instance, monofunctional fluorene derivatives (e.g., 2-bromo-9H-fluorene) will cap the growing polymer chain. It is essential to purify the monomers, often through column chromatography or recrystallization, before use.[5]
Q3: What role do the substituents at the 9-position of the fluorene ring play?
A3: The substituents at the 9-position are crucial for several reasons. Firstly, they provide solubility to the otherwise rigid and insoluble polymer backbone.[5] Secondly, the nature of these substituents can influence the polymer's optical and electronic properties.
Q4: Can I use a stoichiometric excess of one monomer to control the end groups of the polymer?
A4: Yes, using a slight excess of one monomer is a common strategy to control the end groups of the resulting polymer. For example, an excess of the dibromo monomer will result in a polymer with bromine end groups, while an excess of the diboronic acid/ester monomer will lead to boronic acid/ester end groups. However, this will also limit the achievable molecular weight.
Q5: What are common side reactions to be aware of during Suzuki polycondensation?
A5: Besides the main polymerization reaction, several side reactions can occur. These include:
-
Homocoupling: The coupling of two boronic acid/ester monomers.
-
Debromination: The removal of a bromine atom from the monomer.
-
Ligand Scrambling: An exchange of aryl groups between the palladium catalyst and the phosphine ligands, which can lead to chain termination.[7]
Experimental Protocols & Data
Representative Experimental Protocol: Suzuki Copolymerization
This protocol is a generalized procedure for the Suzuki-Miyaura copolymerization of a 9,9-disubstituted-2,6-dibromofluorene with a generic aryldiboronic acid pinacol ester.
Materials:
-
9,9-dialkyl-2,6-dibromofluorene (1.0 mmol)
-
Aryldiboronic acid pinacol ester (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Toluene (anhydrous)
-
2M aqueous solution of potassium carbonate (K₂CO₃)
-
Phase-transfer catalyst (e.g., Aliquat 336), optional
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the 9,9-dialkyl-2,6-dibromofluorene, the aryldiboronic acid pinacol ester, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe, followed by the aqueous potassium carbonate solution. If using a phase-transfer catalyst, it can be added at this stage.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 24-48 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing methanol to precipitate the polymer.
-
Filter the crude polymer and wash it with methanol and acetone to remove oligomers and catalyst residues.
-
The polymer can be further purified by dissolving it in a suitable solvent like chloroform or THF and reprecipitating it into methanol.
-
Dry the final polymer under vacuum.
Data Presentation
Table 1: Effect of Monomer Stoichiometry on Molecular Weight
| This compound derivative (mol equivalent) | Comonomer (diboronic ester) (mol equivalent) | Number Average Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) |
| 1.00 | 1.00 | 25.5 | 1.8 |
| 1.05 | 1.00 | 15.2 | 1.6 |
| 1.00 | 1.05 | 14.8 | 1.7 |
| 0.95 | 1.00 | 16.1 | 1.6 |
| 1.00 | 0.95 | 15.5 | 1.7 |
Note: The data in this table is representative and illustrates the general trend. Actual values will depend on the specific monomers, catalyst, and reaction conditions.
Table 2: Influence of Reaction Parameters on Polymer Properties
| Parameter | Condition 1 | Condition 2 | Effect on Mn | Effect on PDI |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / P(o-tol)₃ | Can vary | Can vary |
| Base | K₂CO₃ | CsF | Can vary | Can vary |
| Solvent | Toluene/H₂O | THF/H₂O | Can vary | Can vary |
Note: The optimal conditions need to be determined empirically for each specific copolymer system.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Polyfluorene - Wikipedia [en.wikipedia.org]
- 7. Progress in the Suzuki polycondensation of fluorene monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
enhancing the yield and purity of 2,6-dibromo-9H-fluorene synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhance the yield and purity of 2,6-dibromo-9H-fluorene synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A primary cause is often incomplete bromination of the starting material, 2-bromofluorene. To address this, ensure you are using a sufficient excess of the brominating agent, such as N-bromosuccinimide (NBS). Another critical factor is the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired side products. It is recommended to start at room temperature and gently heat if the reaction is sluggish, monitoring the progress by Thin Layer Chromatography (TLC).
Side reactions, such as the formation of the thermodynamically more stable 2,7-dibromo-9H-fluorene isomer, can also significantly reduce the yield of the desired 2,6-isomer. The choice of solvent and catalyst can influence the regioselectivity of the reaction.
Q2: I am observing a significant amount of the 2,7-dibromo-9H-fluorene isomer in my product mixture. How can I increase the regioselectivity for the 2,6-isomer?
A2: Achieving high regioselectivity for the 2,6-isomer is a common challenge due to the electronic properties of the fluorene ring system, which favor substitution at the 2 and 7 positions. The key to enhancing the formation of the 2,6-isomer lies in controlling the reaction kinetics and steric hindrance.
Starting with 2-bromofluorene is the recommended strategy, as the existing bromine atom will direct the second bromination. The choice of brominating agent and reaction conditions plays a crucial role. Using a less reactive brominating agent or conducting the reaction at lower temperatures can favor the kinetically controlled product, which may include a higher proportion of the 2,6-isomer. The use of a Lewis acid catalyst should be carefully optimized, as it can influence the electrophilicity of the bromine and thus the isomer ratio.
Q3: My final product is contaminated with mono-brominated fluorene. How can I ensure the reaction goes to completion?
A3: The presence of unreacted 2-bromofluorene indicates that the bromination reaction has not gone to completion. To drive the reaction forward, you can try the following:
-
Increase the stoichiometry of the brominating agent: Use a larger excess of NBS or other brominating agent. A molar ratio of 1.1 to 1.5 equivalents of NBS to 2-bromofluorene is a good starting point.
-
Increase the reaction time: Monitor the reaction progress using TLC. If starting material is still present after the initial reaction time, extend the duration.
-
Increase the reaction temperature: If extending the reaction time is not effective, a moderate increase in temperature can help to push the reaction to completion. However, be mindful that this may also increase the formation of side products.
Q4: After purification, my product is still not pure. What are the best methods for purifying this compound?
A4: The purification of this compound, particularly the separation from its 2,7-isomer, can be challenging due to their similar polarities. A combination of techniques is often most effective.
-
Column Chromatography: This is the primary method for separating the isomers. A silica gel column with a non-polar eluent system, such as a mixture of hexane and dichloromethane, is recommended. A slow gradient elution can improve the separation.
-
Recrystallization: Fractional recrystallization can be an effective technique for enriching the desired isomer. Experiment with different solvent systems, such as ethanol, ethyl acetate, or a mixture of hexane and dichloromethane. The slightly different crystal packing of the isomers can be exploited for separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure material, preparative HPLC with a suitable stationary phase (e.g., silica or a bonded phase) can be employed.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and regioselective route to this compound involves a two-step process. The first step is the mono-bromination of 9H-fluorene to produce 2-bromofluorene. The second step is the subsequent bromination of 2-bromofluorene, which directs the second bromine atom to the 6-position. Direct dibromination of fluorene typically yields the 2,7-isomer as the major product.
Q2: What are the typical side products in this synthesis?
A2: The most common side product is the isomeric 2,7-dibromo-9H-fluorene. Other potential side products include unreacted 2-bromofluorene, over-brominated products (tri- or tetra-brominated fluorenes), and oxidized byproducts like 2-bromo-9-fluorenone if reaction conditions are too harsh.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable eluent system (e.g., hexane:dichloromethane 9:1) to separate the starting material, the desired product, and any side products. The spots can be visualized under UV light.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Brominating agents like N-bromosuccinimide (NBS) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Halogenated organic compounds should be disposed of according to institutional safety guidelines.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 9H-Fluorene | 2-Bromofluorene | 2-Bromofluorene |
| Brominating Agent | NBS (2.2 eq) | NBS (1.2 eq) | Br2/FeCl3 |
| Solvent | CCl4 | CH2Cl2 | Dichloromethane |
| Temperature | Reflux | Room Temperature | 0°C to RT |
| Reaction Time | 12 h | 24 h | 6 h |
| Yield of 2,6-isomer | Low (minor product) | Moderate | Moderate to High |
| Yield of 2,7-isomer | High (major product) | Low to Moderate | Low to Moderate |
| Purity before purification | Low | Moderate | Moderate |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromofluorene
-
Materials: 9H-fluorene, N-bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl4).
-
Procedure:
-
In a round-bottom flask, dissolve 9H-fluorene (1 equivalent) in CCl4.
-
Add NBS (1.1 equivalents) and a catalytic amount of BPO.
-
Reflux the mixture and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain 2-bromofluorene.
-
Protocol 2: Synthesis of this compound
-
Materials: 2-Bromofluorene, N-bromosuccinimide (NBS), Dichloromethane (CH2Cl2).
-
Procedure:
-
Dissolve 2-bromofluorene (1 equivalent) in CH2Cl2 in a round-bottom flask protected from light.
-
Add NBS (1.2 equivalents) in portions over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After the reaction is complete (typically 24 hours), quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product will be a mixture of 2,6- and 2,7-dibromofluorene.
-
Protocol 3: Purification of this compound
-
Materials: Crude dibromofluorene mixture, Silica gel, Hexane, Dichloromethane.
-
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude dibromofluorene mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of dichloromethane in hexane, starting with a low percentage of dichloromethane and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/ethyl acetate.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Validation & Comparative
Performance of Polyfluorenes: A Comparative Analysis Based on Dibromo Monomer Selection
A detailed comparison of polyfluorenes synthesized from various dibromo monomers reveals a strong correlation between the monomer structure and the resulting polymer's optoelectronic and thermal properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key performance indicators, supported by experimental data and detailed protocols, to aid in the selection of monomers for specific applications.
The choice of the dibromo monomer in the synthesis of polyfluorenes is a critical determinant of the final polymer's performance characteristics. Modifications to the monomer structure, such as the introduction of different side chains or the incorporation of functional units into the polymer backbone, allow for the fine-tuning of properties like photoluminescence, thermal stability, and charge carrier mobility. This targeted approach to polymer design is essential for optimizing the performance of organic light-emitting diodes (OLEDs) and other organic electronic devices.
Comparative Performance Data
The following table summarizes the key performance metrics of polyfluorenes synthesized from a selection of different dibromo monomers. The data highlights how variations in the monomer structure impact the photophysical and device performance of the resulting polymers.
| Dibromo Monomer Structure | Polymer Designation | Absorption Max (nm) | Emission Max (nm) | HOMO (eV) | LUMO (eV) | Max Brightness (cd/m²) | Max Current Efficiency (cd/A) | Thermal Stability (TGA, 5% weight loss) |
| 2,7-dibromo-9,9-dioctylfluorene (PFO) | PFO | ~383 | ~410 | - | - | - | - | - |
| Dibromo monomer with pyrene side chain | C1 | Red-shifted from PFO | ~515 (Green) | - | - | - | - | - |
| Dibromo monomer with naphthalene side chain | C3 | Red-shifted from PFO | Broad (400-700 nm) | - | - | - | - | - |
| 2,7-dibromo-9,9-dioctylfluorene copolymerized with 2,3-di(4-bromophenyl)fumarodinitrile | FFCN1 | 389 | Yellow-Green | - | - | - | 1.7% (EQE) | - |
| 2,7-dibromo-9,9-dioctylfluorene copolymerized with a 9,10-dicyanophenanthrene derivative | PFCN2.5 | 389 | Greenish-Blue | - | - | 9230 | 3.33 | - |
| Dibromo monomer with triphenylamino phenyloxadiazole (TPAOXD) pendent group | PF-TPAOXD | - | Deep Blue | - | - | - | 1.43% (EQE) | 450 °C |
Experimental Protocols
The synthesis and characterization of polyfluorenes from different dibromo monomers generally follow established procedures in polymer chemistry. Below are detailed methodologies for the key experiments cited in the performance analysis.
Polymer Synthesis
Suzuki Coupling Polymerization: A common method for synthesizing polyfluorenes involves the palladium-catalyzed Suzuki coupling reaction.[1][2]
-
Monomer Preparation: The respective dibromo monomer and a fluorene-based diboronic acid or diboronic ester are used.
-
Reaction Setup: The monomers are dissolved in an appropriate solvent, such as toluene, along with an aqueous solution of a base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., Aliquat 336).[1]
-
Catalyst Addition: A palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0), is added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Polymerization: The mixture is heated (e.g., to 90 °C) and stirred vigorously for a specified period (e.g., 5 days) to allow the polymer chains to grow.[1]
-
Purification: The resulting polymer is purified by precipitation in a non-solvent (e.g., methanol) and subsequent washing to remove catalyst residues and unreacted monomers.
Buchwald-Hartwig Amination: This method is employed for synthesizing dibromo monomers with specific amine-containing side chains.[3]
-
Reactants: A dibromo-fluorene precursor is reacted with the desired amine in the presence of a palladium catalyst and a phosphine ligand.
-
Base and Solvent: A base, such as sodium tert-butoxide, and an anhydrous solvent, like toluene, are used.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Characterization Techniques
-
UV-Vis Absorption Spectroscopy: To determine the absorption maxima of the polymers, solutions of the polymers in a suitable solvent (e.g., chloroform or THF) are analyzed using a UV-Vis spectrophotometer.[2][4]
-
Photoluminescence (PL) Spectroscopy: The emission spectra of the polymers are recorded using a spectrofluorometer. The samples are typically excited at a wavelength corresponding to their absorption maximum.[4][5]
-
Cyclic Voltammetry (CV): CV is used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymers.[2][3] The measurements are performed on thin films of the polymers cast on an electrode in an electrolyte solution.
-
Thermogravimetric Analysis (TGA): The thermal stability of the polymers is evaluated by TGA, which measures the weight loss of a sample as a function of increasing temperature.[6]
-
OLED Device Fabrication and Testing: For electroluminescence studies, organic light-emitting diodes are fabricated.
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned and treated.
-
Layer Deposition: A hole-injection layer (e.g., PEDOT:PSS) is spin-coated onto the ITO, followed by the emissive polymer layer.[3]
-
Cathode Deposition: A metal cathode (e.g., Ca/Al or Al) is deposited on top of the polymer layer via thermal evaporation in a high-vacuum chamber.[3][7]
-
Device Testing: The current-voltage-luminance characteristics of the fabricated OLEDs are measured using a source meter and a photometer.
-
Visualizing the Monomer-Performance Relationship
The following diagram illustrates the logical workflow from the selection of a dibromo monomer to the resulting performance characteristics of the polyfluorene.
Caption: Logical flow from monomer selection to polymer performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20.210.105.67 [20.210.105.67]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Suzuki and Yamamoto Polymerization for Polyfluorene Synthesis
For researchers, scientists, and drug development professionals, the synthesis of well-defined conjugated polymers is paramount. Polyfluorenes, a key class of blue-light emitting polymers, are predominantly synthesized via two main cross-coupling methods: Suzuki-Miyaura coupling and Yamamoto coupling. This guide provides an objective comparison of these two polymerization techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
Key Performance Indicators: A Quantitative Comparison
The choice between Suzuki and Yamamoto polymerization often hinges on the desired polymer characteristics, such as molecular weight (Mn), polydispersity index (PDI), and yield. While a direct, single-study comparison under identical conditions is scarce in the literature, a compilation of data from various sources provides valuable insights into the typical outcomes of each method for the synthesis of poly(9,9-dioctylfluorene) (PFO) and related derivatives.
| Polymerization Method | Catalyst System (Typical) | Polymer | Mn (kDa) | PDI (Mw/Mn) | Yield (%) | Citation |
| Suzuki Coupling | Pd(OAc)₂ / K₂CO₃ | Poly(9,9-dioctylfluorene) | 9.3 | 1.9 | 53 | |
| Suzuki Coupling | Pd(PPh₃)₄ / K₂CO₃ | Polyfluorene derivative | 48.1 | 1.9 | 82 | [1] |
| Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) | tBu₃PPd(Ph)Br / Na₂CO₃ | Poly(9,9-dioctylfluorene) | 17.7 | 1.33 | - | [2] |
| Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) | Pd(IPr)(OAc)₂ | Poly(9,9-dioctylfluorene) | 10.5 - 69.2 | ~1.60 | - | [3] |
| Yamamoto Coupling | Ni(COD)₂ / 2,2'-bipyridine | Poly(9,9-dioctylfluorene-co-benzothiadiazole) | - | - | - | [3] |
Mechanism and Control: Chain-Growth vs. Step-Growth
A fundamental difference between the two methods lies in their polymerization mechanism, which directly impacts the ability to control the polymer's molecular weight and dispersity.
Suzuki-Miyaura polymerization , particularly through the catalyst-transfer polycondensation (SCTP) approach, can proceed via a chain-growth mechanism .[3][4] This "living" nature of the polymerization allows for a more controlled synthesis, where the polymer chains grow from an initiator, and the molecular weight increases linearly with monomer conversion.[3][4] This control often leads to polymers with a narrower polydispersity index (PDI), which is crucial for applications requiring uniform material properties.[3]
In contrast, Yamamoto polymerization typically follows a step-growth mechanism .[5] In this process, monomers react to form dimers, trimers, and larger oligomers, which then combine to form long polymer chains. This mechanism generally results in a broader molecular weight distribution (higher PDI) as it is a more random coupling process.[5]
Reaction Schemes
The following diagrams illustrate the generalized reaction pathways for Suzuki and Yamamoto polymerization of polyfluorenes.
Experimental Protocols
Below are representative experimental protocols for the synthesis of poly(9,9-dioctylfluorene) (PFO) via Suzuki and Yamamoto polymerization. These are generalized procedures and may require optimization for specific applications.
Suzuki Polymerization Protocol (Solution-Phase)
This protocol is adapted from a mechanochemical synthesis paper which also provides a solution-phase method for comparison.
Materials:
-
9,9-dioctylfluorene-2,7-diboronic acid
-
2,7-dibromo-9,9-dioctylfluorene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Degassed water
Procedure:
-
Inside a glove box, add 9,9-dioctylfluorene-2,7-diboronic acid (1.0 eq), 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), Pd(OAc)₂ (0.05 eq), and K₂CO₃ (8.0 eq) to a Schlenk flask.
-
Add THF and degassed water to the flask.
-
Seal the system and reflux the reaction mixture for 48 hours.
-
After cooling to room temperature, precipitate the polymer in methanol.
-
Collect the polymer by filtration and purify further by Soxhlet extraction or reprecipitation to remove catalyst residues and low molecular weight oligomers.
Yamamoto Polymerization Protocol
This protocol is a general procedure for the homopolymerization of a dibrominated fluorene monomer.
Materials:
-
2,7-dibromo-9,9-dioctylfluorene
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)
-
2,2'-bipyridine
-
1,5-cyclooctadiene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
Procedure:
-
In a glovebox, dissolve Ni(COD)₂ and 2,2'-bipyridine in anhydrous DMF in a Schlenk flask.
-
Add a solution of 2,7-dibromo-9,9-dioctylfluorene in anhydrous toluene to the catalyst mixture.
-
Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 48-72 hours.
-
Cool the reaction to room temperature and pour it into a mixture of methanol, hydrochloric acid, and water to precipitate the polymer.
-
Filter the polymer and wash it sequentially with water, methanol, and acetone.
-
Purify the polymer by dissolving it in a suitable solvent like chloroform and reprecipitating it from methanol.
Comparative Workflow
The following diagram illustrates the key steps and differences in the experimental workflows for Suzuki and Yamamoto polymerizations.
Summary and Outlook
Both Suzuki and Yamamoto polymerizations are powerful tools for the synthesis of polyfluorenes. The choice between them depends on the specific requirements of the target polymer.
Suzuki polymerization , especially the catalyst-transfer variant, offers superior control over molecular weight and polydispersity, making it ideal for applications where well-defined polymer architectures are critical. The versatility of the Suzuki coupling also allows for the synthesis of a wide range of copolymers with alternating structures.
Yamamoto polymerization provides a simpler and more direct route for the homopolymerization of dibrominated fluorene monomers. It is a robust and widely used method, particularly when precise control over molecular weight is not the primary concern.
Future developments in catalyst design and polymerization techniques will likely continue to enhance the capabilities of both methods, offering even greater control and efficiency in the synthesis of advanced polyfluorene materials for a variety of applications.
References
- 1. End-Functionalized Poly(9,9′-dialkyl-fluorene-2,7-vinylene)s Exhibiting Unique Emitting Properties, Prepared by Acyclic Diene Metathesis Polymerization, Coupled with Wittig-Type Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 20.210.105.67 [20.210.105.67]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
Electrochemical Comparison of Polyfluorene Isomers: A Tale of Two Linkages
A comprehensive electrochemical comparison between polymers derived from 2,6-dibromofluorene and 2,7-dibromofluorene is currently limited by a notable gap in the scientific literature. While poly(2,7-fluorene)s have been extensively studied and characterized, there is a significant lack of published experimental and theoretical data on the electrochemical properties of their 2,6-linked counterparts. This guide, therefore, provides a detailed analysis of the well-established electrochemical behavior of poly(2,7-fluorene) and offers a theoretical perspective on the anticipated differences between the two isomers.
The linkage position of the monomer units in a conjugated polymer chain plays a crucial role in determining its electronic and electrochemical properties. In the case of polyfluorenes, the difference between a 2,7- and a 2,6-linkage significantly impacts the degree of π-conjugation along the polymer backbone, which in turn influences key electrochemical parameters such as oxidation and reduction potentials, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting electrochemical band gap.
The Well-Characterized Poly(2,7-fluorene)
Polymers synthesized from 2,7-dibromofluorene exhibit a highly conjugated backbone, allowing for efficient delocalization of π-electrons. This characteristic is responsible for their strong blue photoluminescence and their utility in organic light-emitting diodes (OLEDs)[1][2][3]. The electrochemical properties of a representative poly(2,7-fluorene), specifically poly(9,9-dihexylfluorene), are summarized in the table below. These values have been consistently reported in the literature and serve as a benchmark for this class of materials.
| Electrochemical Parameter | Poly(9,9-dihexylfluorene) (2,7-linked) |
| Oxidation Onset Potential (Eox, onset) | ~1.0 V (vs. Ag/AgCl) |
| Reduction Onset Potential (Ered, onset) | ~-2.1 V (vs. Ag/AgCl) |
| HOMO Energy Level (EHOMO) | ~-5.8 eV |
| LUMO Energy Level (ELUMO) | ~-2.7 eV |
| Electrochemical Band Gap (Eg) | ~3.1 eV |
Note: The exact values can vary slightly depending on the experimental conditions, including the solvent, electrolyte, and reference electrode used.
The Elusive Poly(2,6-fluorene): A Theoretical Perspective
In the absence of experimental data for poly(2,6-fluorene), we can turn to theoretical considerations to predict its electrochemical behavior in comparison to the 2,7-isomer. The 2,6-linkage is expected to result in a more twisted polymer backbone compared to the relatively planar structure of 2,7-linked polyfluorene. This increased torsion angle between adjacent fluorene units would likely disrupt the π-conjugation along the polymer chain.
This disruption in conjugation is anticipated to have the following effects on the electrochemical properties:
-
Higher Oxidation and Lower Reduction Potentials: A less effective conjugation would make it more difficult to remove an electron from the HOMO (oxidation) and easier to add an electron to the LUMO (reduction). This would translate to a higher oxidation potential and a less negative reduction potential.
-
Lower HOMO and Higher LUMO Energy Levels: A decrease in conjugation generally leads to a stabilization of the HOMO level (more negative energy) and a destabilization of the LUMO level (less negative energy).
-
Wider Electrochemical Band Gap: The larger separation between the HOMO and LUMO energy levels would result in a wider electrochemical band gap for the 2,6-linked polymer.
The logical relationship between the monomer linkage and the resulting electrochemical properties is illustrated in the diagram below.
References
The Versatility of 2,6-dibromo-9H-fluorene: A Comparative Guide to its Derivatives in Blue vs. Green Emitting OLEDs
For Immediate Publication
A comprehensive analysis of the performance of 2,6-dibromo-9H-fluorene derivatives in Organic Light-Emitting Diodes (OLEDs) reveals distinct advantages and challenges for their application in blue and green emitting devices. While this compound itself is a crucial building block, its functionalized derivatives are key to achieving high-efficiency light emission. This guide provides a comparative assessment of these derivatives, supported by experimental data, to inform researchers and scientists in the field of organic electronics.
This compound serves as a versatile precursor for the synthesis of a wide array of host and emitter materials for OLEDs. Its rigid and planar fluorene core provides good thermal stability and a high triplet energy, which is a fundamental prerequisite for hosting high-energy blue and green phosphorescent emitters. The bromine substituents at the 2 and 6 positions offer reactive sites for introducing various functional groups through cross-coupling reactions, allowing for the fine-tuning of the electronic and photophysical properties of the resulting molecules.
This guide will delve into the performance of derivatives of this compound when incorporated as host materials in both blue and green phosphorescent OLEDs (PhOLEDs). The comparison will focus on key performance metrics such as external quantum efficiency (EQE), maximum luminance, Commission Internationale de l'Éclairage (CIE) coordinates, and operational voltage.
Performance Comparison in Blue and Green Emitting OLEDs
To provide a direct and objective comparison, we will focus on a spiro[fluorene-9,9'-xanthene]-based host material, SFX-PF, a derivative synthesized from a fluorene precursor. This material has been successfully employed as a host for both blue and green PhOLEDs, allowing for an insightful assessment of its performance in different spectral regions.[1]
| Performance Metric | Blue PhOLED (with FIrpic dopant) | Green PhOLED (with Ir(ppy)₃ dopant) |
| Maximum External Quantum Efficiency (EQE) | 7.5% | 13.2% |
| Maximum Current Efficiency | 12.8 cd/A | 47.9 cd/A |
| Maximum Power Efficiency | 11.3 lm/W | 45.4 lm/W |
| Turn-on Voltage | 2.8 V | 3.0 V |
| CIE Coordinates (x, y) | Not explicitly stated | Not explicitly stated |
Table 1: Performance comparison of a spiro[fluorene-9,9'-xanthene]-based host (SFX-PF) in blue and green phosphorescent OLEDs.[1]
The data clearly indicates that while the SFX-PF host is capable of facilitating both blue and green emission, its performance is significantly higher in the green PhOLED. The external quantum efficiency, current efficiency, and power efficiency are all substantially better for the green device. This difference can be attributed to several factors, including the inherent challenges of managing the higher energy of blue excitons and the typically better charge injection and transport balance in green PhOLEDs.
For a broader perspective, the following table includes performance data for other fluorene derivatives in blue and green emitting OLEDs.
| Device Type | Host Material | Emitter | Max. EQE (%) | Max. Luminance (cd/m²) | CIE (x, y) | Reference |
| Blue PhOLED | Triphenylsilane-fluorene hybrid | FIrpic | 10.7 | Not Stated | Not Stated | [2] |
| Green PhOLED | m-CF-PhCz (cyanofluorene-linked phenylcarbazole) | Ir(ppy)₂ (acac) | 20.3 | Not Stated | (0.34, 0.62) | [3][4] |
Table 2: Performance of other fluorene derivatives in blue and green PhOLEDs.
Experimental Protocols
Synthesis of Fluorene-Based Host Materials
The synthesis of fluorene derivatives typically involves a Suzuki or Buchwald-Hartwig cross-coupling reaction. Starting from this compound (or its more commonly used isomer, 2,7-dibromo-9H-fluorene), various aryl or carbazole moieties can be introduced.
Example Synthesis of a Carbazole-Substituted Fluorene Derivative:
-
Alkylation of Fluorene: 2,7-dibromo-9H-fluorene is first alkylated at the C9 position to improve solubility. This is typically achieved by reacting it with an alkyl halide (e.g., 1-bromohexane) in the presence of a strong base like sodium hydride in a solvent such as dimethylformamide (DMF).
-
Buchwald-Hartwig Amination: The resulting 9,9-dialkyl-2,7-dibromofluorene is then reacted with a carbazole derivative in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., P(tBu)₃), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene. The reaction mixture is heated under an inert atmosphere until completion.
-
Purification: The final product is purified by column chromatography on silica gel to yield the desired carbazole-substituted fluorene derivative.
OLED Fabrication
The fabrication of multilayer OLEDs is typically performed using vacuum thermal evaporation in a high-vacuum chamber.
General Protocol for OLED Fabrication by Vacuum Deposition: [5][6][7]
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, followed by drying in an oven. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Deposition of Organic Layers: The organic layers are deposited sequentially onto the ITO substrate by thermal evaporation from resistively heated crucibles. The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance. A typical device architecture is as follows:
-
Hole Injection Layer (HIL): e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)
-
Hole Transport Layer (HTL): e.g., NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)
-
Emissive Layer (EML): A co-deposition of the fluorene-based host material and the phosphorescent dopant (e.g., FIrpic for blue, Ir(ppy)₃ for green) at a specific doping concentration.
-
Electron Transport Layer (ETL): e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene)
-
Electron Injection Layer (EIL): e.g., LiF (Lithium Fluoride)
-
-
Cathode Deposition: A metal cathode (e.g., Aluminum) is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated devices are encapsulated under an inert atmosphere (e.g., in a glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Mandatory Visualizations
Caption: A typical multilayer OLED device architecture.
Caption: Energy level diagram for blue and green PhOLEDs.
Conclusion
Derivatives of this compound are highly effective materials for OLED applications. The comparative analysis demonstrates that while these materials can function as hosts for both blue and green emitters, they tend to exhibit superior performance in green PhOLEDs. This is likely due to the more facile energy transfer and better charge balance achievable with lower-energy green emitters. The development of novel fluorene derivatives with even higher triplet energies and improved charge transport properties remains a key area of research to further enhance the performance and stability of blue PhOLEDs, which are critical for the advancement of display and solid-state lighting technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Researching | Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [m.researching.cn]
- 6. Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [jos.ac.cn]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to Charge Transport in 2,6-Dibromofluorene-Based Polymers and Alternative Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the charge transport properties of organic semiconductor polymers based on the 2,6-dibromofluorene moiety. The performance of these polymers is benchmarked against prominent alternative material classes, including poly(3-hexylthiophene) (P3HT), benzodithiophene-based polymers like PTB7, and diketopyrrolopyrrole (DPP)-based copolymers. This objective comparison, supported by experimental data, aims to inform material selection for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.
Overview of Charge Transport Properties
The efficiency of charge transport in conjugated polymers is a critical determinant of device performance. This is primarily quantified by the charge carrier mobility (µ), which measures how quickly charge carriers (holes or electrons) move through the material under an applied electric field. Other key metrics include the on/off current ratio in transistors, indicating the device's switching capability, and the threshold voltage, the minimum gate voltage required to turn the transistor on.
This guide focuses on polymers derived from 2,6-dibromofluorene, a building block that offers a distinct electronic and structural profile compared to the more commonly studied 2,7-linked polyfluorenes.
Comparative Performance Data
The following table summarizes key charge transport parameters for a 2,6-dibromofluorene-based copolymer and representative alternative polymers.
| Polymer System | Polymer Name | Hole Mobility (µh) (cm²/Vs) | Electron Mobility (µe) (cm²/Vs) | On/Off Ratio |
| 2,6-Dibromofluorene-Based | P(2,6-DF-alt-DTS) | ~10⁻³ - 10⁻² | - | > 10⁵ |
| Polythiophene | P3HT | 10⁻⁴ - 10⁻² | 10⁻⁶ | 10² - 10⁶ |
| Benzodithiophene-Based | PTB7 | ~1 x 10⁻³ | - | - |
| Diketopyrrolopyrrole-Based | PDPP-TT | - | ~0.16 | > 10⁴ |
Note: The performance of organic semiconductor polymers can vary significantly based on factors such as molecular weight, regioregularity, processing conditions, and device architecture. The values presented here are representative figures from published literature.
Analysis of Polymer Systems
2,6-Dibromofluorene-Based Copolymers
Copolymers incorporating 2,6-dibromofluorene with units like dithienosilole (DTS) have been investigated for their charge transport characteristics. The 2,6-linkage in the fluorene unit can influence the polymer's backbone conformation and intermolecular packing, which in turn affects charge transport. While comprehensive data is still emerging, initial studies suggest that these polymers can achieve respectable hole mobilities in the range of 10⁻³ to 10⁻² cm²/Vs with high on/off ratios, making them suitable candidates for p-channel transistors in various sensing and electronic applications.
Alternative Polymer Systems
Poly(3-hexylthiophene) (P3HT) is a widely studied and well-understood p-type polymer semiconductor. Its charge transport properties are highly dependent on its regioregularity and processing conditions, with mobilities typically ranging from 10⁻⁴ to 10⁻² cm²/Vs.[1] P3HT serves as a crucial benchmark for evaluating the performance of new polymer systems.
Benzodithiophene (BDT)-based polymers , such as PTB7 , have gained prominence in the field of organic photovoltaics due to their excellent hole mobilities. Neat films of PTB7 have demonstrated hole mobilities of approximately 1 x 10⁻³ cm²/Vs.[2] The rigid and planar structure of the BDT unit facilitates strong intermolecular π-π stacking, which is conducive to efficient charge transport.
Diketopyrrolopyrrole (DPP)-based copolymers are known for their high charge carrier mobilities and ambipolar transport capabilities. These polymers often exhibit mobilities exceeding 0.1 cm²/Vs for both holes and electrons. The strong electron-accepting nature of the DPP core, when combined with various electron-donating co-monomers, allows for fine-tuning of the electronic properties and optimization of charge transport.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are typical protocols for the fabrication and characterization of organic field-effect transistors.
OFET Fabrication
A common device architecture is the bottom-gate, top-contact (BGTC) configuration.
-
Substrate Cleaning : Silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 100-300 nm) are used as the substrate, where the heavily doped silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, and then dried under a stream of nitrogen.
-
Dielectric Surface Treatment : To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) of materials like octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS). This treatment removes surface hydroxyl groups and reduces charge trapping.
-
Polymer Film Deposition : The conjugated polymer is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene) at a specific concentration (e.g., 5-10 mg/mL). The solution is then deposited onto the substrate via spin-coating. The spin speed and time are optimized to achieve the desired film thickness (typically 30-100 nm). The film is then annealed at a specific temperature to remove residual solvent and improve molecular ordering.
-
Source-Drain Electrode Deposition : Gold source and drain electrodes (typically 40-60 nm thick) are then thermally evaporated onto the polymer film through a shadow mask to define the channel length and width.
Characterization
The electrical characteristics of the OFETs are measured in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.
-
Output Characteristics : The drain current (I_d) is measured as a function of the drain-source voltage (V_ds) at various constant gate-source voltages (V_gs).
-
Transfer Characteristics : The drain current (I_d) is measured as a function of the gate-source voltage (V_gs) at a constant high drain-source voltage (in the saturation regime).
The field-effect mobility (µ) is calculated from the transfer characteristics in the saturation regime using the following equation:
I_d = (W / 2L) * µ * C_i * (V_gs - V_th)²
where:
-
W is the channel width
-
L is the channel length
-
C_i is the capacitance per unit area of the gate dielectric
-
V_th is the threshold voltage
Visualizing Experimental Workflow
The following diagram illustrates the typical workflow for fabricating and characterizing organic field-effect transistors.
Caption: Workflow for OFET fabrication and characterization.
Signaling Pathways in Charge Transport
The movement of charge carriers in a disordered polymeric semiconductor can be conceptualized as a series of "hops" between localized states. This process is influenced by both the energetic landscape and the spatial arrangement of the polymer chains.
Caption: Intra- and inter-chain charge transport pathways.
References
- 1. Synthesis and application of dual electron-deficient featured copolymers and their sequential fluorination for ambipolar organic thin film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]
The Influence of 9-Position Substituents on 2,6-Dibromofluorene Polymer Properties: A Comparative Guide
The functionalization of polyfluorenes at the 9-position offers a powerful tool to tune their physicochemical properties for a wide range of applications, from organic light-emitting diodes (OLEDs) to sensors. The substituents at this position can significantly alter the polymer's solubility, thermal stability, electronic characteristics, and solid-state morphology. This guide provides a comparative analysis of the effects of different 9-position substituents on the properties of polymers derived from 2,6-dibromofluorene, supported by experimental data and detailed methodologies.
Comparison of Polymer Properties with Various 9-Position Substituents
The properties of polyfluorenes are intricately linked to the nature of the substituents at the 9-position. These substituents can range from simple alkyl chains to more complex aromatic and functional groups, each imparting unique characteristics to the resulting polymer.
Alkyl Substituents
Long alkyl chains are commonly introduced at the 9-position to enhance the solubility of the otherwise rigid polyfluorene backbone in common organic solvents. This improved processability is crucial for device fabrication. However, the length of the alkyl chain can also influence the polymer's thermal properties and interchain interactions.
| Substituent | Polymer | Mn (kDa) | PDI | Td (°C) | λ_abs (nm) | λ_em (nm) | HOMO (eV) | LUMO (eV) |
| n-Octyl | Poly(9,9-dioctylfluorene) (PFO) | 8.3 | 2.1 | ~420 | 380-390 | 410-430 | -5.8 | -2.4 |
| 2-Ethylhexyl | Poly(9,9-di(2-ethylhexyl)fluorene) | - | - | - | ~385 | ~415 | - | - |
Data compiled from multiple sources. Mn = Number-average molecular weight, PDI = Polydispersity index, Td = Decomposition temperature, λ_abs = Absorption maximum, λ_em = Emission maximum, HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.
Aromatic and Functional Group Substituents
Introducing aromatic or electron-donating/withdrawing functional groups at the 9-position can significantly modulate the optoelectronic properties of the polyfluorene. These modifications can alter the polymer's band gap, emission color, and charge transport characteristics. For instance, N-donor substituents have been shown to lower the oxidation potential and reduce the energy gap.[1] Copolymers incorporating units with dicyanostilbene or 9,10-dicyanophenanthrene in the main chain, enabled by functionalized 9-position fluorenes, exhibit tunable emission from yellow-green to greenish-blue.[2][3]
| Substituent Type | Effect on Properties |
| N-Donor Groups | Lowered oxidation potential, reduced energy gap, bathochromic shift in absorption.[1] |
| Dicyanostilbene/Dicyanophenanthrene (in copolymers) | Tunable emission color (yellow-green to greenish-blue), potential for high brightness in OLEDs.[2][3] |
| Borafluorene (Boron at 9-position) | Reduced optical bandgap, lowered LUMO level, "turn-on" fluorescence sensing of NH3 vapor.[4] |
Experimental Protocols
The synthesis of 9-substituted 2,6-dibromofluorene polymers typically involves two key stages: the synthesis of the substituted monomer and the subsequent polymerization.
Synthesis of 9,9-Disubstituted-2,7-dibromofluorene Monomers
General Procedure for Alkylation:
-
To a solution of 2,7-dibromofluorene in an appropriate solvent (e.g., tetrahydrofuran or dimethyl sulfoxide), add a strong base such as potassium hydroxide or a metal alkoxide under an inert atmosphere (e.g., nitrogen or argon).[5][6]
-
Add a phase-transfer catalyst (e.g., Aliquat 336) if using a biphasic system.[5]
-
Add the desired alkyl halide (e.g., 1-bromooctane) dropwise to the reaction mixture.
-
Heat the reaction mixture and stir for several hours to overnight.
-
After cooling, the product is extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.
Polymerization via Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the polymerization of 2,7-dibromofluorene monomers with appropriate boronic acid or boronic ester co-monomers.
General Procedure:
-
In a reaction flask, combine the 9,9-disubstituted-2,7-dibromofluorene monomer, a diboronic acid or ester co-monomer, a palladium catalyst (e.g., Pd(OAc)2 or Pd(PPh3)4), and a base (e.g., K2CO3).[7][8]
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., THF or toluene) and an aqueous solution of the base.
-
The reaction mixture is heated under reflux for 24-48 hours under an inert atmosphere.
-
After cooling, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The crude polymer is then collected by filtration and purified by Soxhlet extraction or reprecipitation to remove catalyst residues and low molecular weight oligomers.
Characterization Techniques
A suite of analytical techniques is employed to characterize the synthesized polymers and evaluate the effect of the 9-position substituents.
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure and the presence of expected functional groups in both the monomer and the final polymer.
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer, providing insights into the success of the polymerization reaction.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA is used to assess the thermal stability of the polymer by measuring its decomposition temperature (Td). DSC helps in identifying the glass transition temperature (Tg), which is important for understanding the material's processing window and morphological stability. The thermal degradation of polyfluorenes can lead to the formation of undesirable green emission due to keto defects.[9][10][11]
UV-Vis and Photoluminescence (PL) Spectroscopy: These techniques are crucial for characterizing the optical properties of the polymers. UV-Vis spectroscopy reveals the electronic absorption characteristics, while PL spectroscopy provides information about the emission color and efficiency. The choice of substituent at the 9-position can significantly shift the absorption and emission maxima.
Cyclic Voltammetry (CV): An electrochemical method used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. These values are critical for designing efficient charge injection and transport layers in electronic devices.
Conclusion
The strategic selection of substituents at the 9-position of 2,7-dibromofluorene is a cornerstone of modern polyfluorene design. From enhancing solubility with simple alkyl chains to fine-tuning optoelectronic properties with complex aromatic and functional moieties, these modifications enable the development of materials tailored for specific high-performance applications. The experimental protocols and characterization techniques outlined in this guide provide a framework for the rational design and evaluation of novel polyfluorene derivatives for the next generation of organic electronics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain [mdpi.com]
- 4. A Poly(9-Borafluorene) Homopolymer: An Electron-Deficient Polyfluorene with "Turn-On" Fluorescence Sensing of NH3 Vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis routes of 9,9-Dioctyl-2,7-dibromofluorene [benchchem.com]
- 6. CN1629113A - Synthetic method of 9,9-disubstituent-2,7-dibromofluorene or 9,9-disubstituent fluorene - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Dibromo-aromatic Monomers for Polymer Synthesis: Benchmarking 2,6-Dibromofluorene Analogs
For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate monomers is a critical step in the synthesis of conjugated polymers with tailored properties. This guide provides a comparative analysis of 2,6-dibromofluorene against other common dibromo-aromatic monomers used in polymer synthesis, with a focus on performance in Suzuki polycondensation reactions. Due to the limited availability of direct comparative studies involving 2,6-dibromofluorene, this guide uses the extensively studied and structurally similar 2,7-dibromofluorene as a primary benchmark.
This guide presents quantitative data on polymer properties, detailed experimental protocols for Suzuki polycondensation, and visualizations of the polymerization workflow and a logical comparison framework.
Comparative Performance of Dibromo-aromatic Monomers
The performance of dibromo-aromatic monomers in polymerization is typically evaluated by the molecular weight (Mn), polydispersity index (PDI), and yield of the resulting polymer. These parameters are crucial as they influence the material's physical and electronic properties. The following tables summarize representative data from Suzuki polycondensation reactions for various dibromo-aromatic monomers.
Table 1: Comparison of Polymerization Outcomes for Various Dibromo-aromatic Monomers via Suzuki Polycondensation
| Dibromo-aromatic Monomer | Co-monomer | Polymer | Mn (kDa) | PDI (Đ) | Yield (%) | Reference |
| 9,9-dioctyl-2,7-dibromofluorene | 9,9-dioctylfluorene-2,7-diboronic acid | Poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PF) | 8.3 | 2.1 | - | [1] |
| 9,9-dioctyl-2,7-dibromofluorene | 4,7-dibromobenzo[c]-1,2,5-thiadiazole | Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (PFBT) | 5.6 | 1.4 | 25 | [1] |
| 9,9-bis(3'-(N,N-dimethylamino)propyl)-2,7-dibromofluorene | 2,7-(9,9-dioctylfluorene) | Poly[(9,9-bis(3'-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] (PFN) | 10.2 | - | 35 | [1] |
| 5,5'-dibromo-2,2'-bithiophene | 9,9-dioctylfluorene-2,7-diboronic acid | Poly(9,9-dioctylfluorene-alt-bithiophene) (PF8T2) | ~27 | - | - | [2] |
Note: The data presented are from different studies and reaction conditions may vary, affecting the direct comparability.
Experimental Protocols: Suzuki Polycondensation
The Suzuki polycondensation is a versatile method for synthesizing conjugated polymers. Below are detailed protocols for the polymerization of dibromofluorene derivatives and a general procedure adaptable for other dibromo-aromatic monomers.
Protocol 1: Synthesis of Poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PF) via Solution Polymerization[1]
Materials:
-
9,9-dioctylfluorene-2,7-diboronic acid (100 mg, 0.209 mmol)
-
9,9-dioctyl-2,7-dibromofluorene (115 mg, 0.209 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (4.69 mg, 0.010 mmol)
-
Potassium carbonate (K₂CO₃) (231 mg, 1.672 mmol)
-
Tetrahydrofuran (THF) (4 mL)
-
Degassed water (4 mL)
Procedure:
-
Inside a glove box, add 9,9-dioctylfluorene-2,7-diboronic acid, 9,9-dioctyl-2,7-dibromofluorene, Pd(OAc)₂, and K₂CO₃ to a 10-mL Schlenk flask.
-
Add THF and degassed water to the reaction mixture.
-
Seal the system and reflux for 48 hours.
-
After cooling, pour the reaction mixture into 6 N HCl (15 mL).
-
Extract the product with chloroform (CHCl₃) and evaporate the solvent.
-
The resulting polymer is then purified.
Protocol 2: General Suzuki Polycondensation for Dibromo-aromatic Monomers
This generalized protocol can be adapted for various dibromo-aromatic monomers by adjusting the stoichiometry and reaction conditions based on the specific monomers used.
Materials:
-
Dibromo-aromatic monomer (1.0 eq)
-
Aromatic diboronic acid or ester co-monomer (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2-4 eq)
-
Solvent system (e.g., Toluene, THF, DMF, often with water)
-
Phase-transfer catalyst (e.g., Aliquat 336), if required for biphasic systems
Procedure:
-
In an inert atmosphere (e.g., under argon or nitrogen), dissolve the dibromo-aromatic monomer, the diboronic acid/ester co-monomer, and the palladium catalyst in the chosen organic solvent in a reaction vessel.
-
Add the base, dissolved in water if using a biphasic system, along with a phase-transfer catalyst if necessary.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 24-72 hours).
-
Monitor the progress of the polymerization by techniques like GPC or TLC.
-
Upon completion, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, acetone).
-
Filter the precipitated polymer and wash it with appropriate solvents to remove catalyst residues and oligomers.
-
Dry the polymer under vacuum.
Visualizations
The following diagrams, created using the DOT language, illustrate a typical workflow for Suzuki polycondensation and a logical framework for comparing dibromo-aromatic monomers.
Caption: Experimental workflow for Suzuki polycondensation.
References
Confirming the Molecular Weight of Polyfluorenes: A Comparative Guide to Gel Permeation Chromatography
For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is critical as it directly influences the material's physical and optoelectronic properties. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with other analytical techniques for characterizing polyfluorenes, complete with experimental protocols and data presentation.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers like polyfluorenes.[1] This method separates molecules based on their size in solution, with larger molecules eluting first from the chromatography column.[1]
Comparative Analysis of Molecular Weight Determination Techniques
While GPC is a staple in polymer characterization, alternative methods offer distinct advantages and can provide complementary information. The choice of technique often depends on the specific information required, the nature of the polymer, and available instrumentation.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Gel Permeation Chromatography (GPC/SEC) | Separation based on hydrodynamic volume in solution.[2] | Mn, Mw, Mz, Polydispersity Index (PDI).[3] | Robust, reproducible, provides detailed molecular weight distribution. | Relative molecular weights unless coupled with light scattering; requires calibration with standards.[4][5] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Ionization of whole polymer chains and separation based on mass-to-charge ratio.[6] | Absolute molecular weights of individual oligomers, end-group analysis, repeat unit identification.[6][7] | Provides absolute molecular weight; fast analysis time (~3 min per measurement).[6][7] | Mass discrimination for highly polydisperse samples (PDI > 1.3); limited to ionizable polymers.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR) | Comparison of end-group signals to repeating monomer unit signals.[8] | Absolute number-average molecular weight (Mn).[8] | Provides absolute molecular weight; no calibration curve needed; fast.[8] | Only applicable if end-group signals are distinct and quantifiable; not suitable for very high molecular weight polymers.[8] |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic radius of polymers in solution by analyzing scattered light fluctuations.[8] | Hydrodynamic radius, which can be correlated to Mw via a calibration curve. | Non-invasive; can be used for a wide range of particle sizes. | Provides an average size and is sensitive to small amounts of large aggregates; a relative technique requiring calibration.[8] |
| Viscometry | Measures the intrinsic viscosity of a polymer solution, which is related to molecular weight through the Mark-Houwink equation.[3] | Viscosity-average molecular weight (Mv). | Simple, low-cost. | Provides only an average molecular weight; requires known Mark-Houwink parameters for the specific polymer-solvent system.[3] |
Table 1. Comparison of common techniques for polymer molecular weight determination. Mn: number-average molecular weight; Mw: weight-average molecular weight; Mz: z-average molecular weight.
Experimental Protocol: GPC Analysis of Polyfluorenes
This protocol outlines a standard procedure for determining the molecular weight of polyfluorenes using GPC with polystyrene standards for calibration.
1. Sample Preparation:
-
Accurately weigh 1-2 mg of the polyfluorene sample.
-
Dissolve the sample in 1 mL of HPLC-grade tetrahydrofuran (THF).[9] For high molecular weight polymers (>500,000 g/mol ), allow the sample to dissolve slowly over at least 24 hours with gentle agitation to prevent shear degradation.[10]
-
Filter the dissolved sample through a 0.2 µm PTFE syringe filter to remove any particulate matter.[9]
2. GPC System and Conditions:
-
GPC System: An Agilent or Shimadzu GPC system equipped with a refractive index (RI) detector is suitable.[11][12]
-
Columns: A set of two Agilent PLgel 10 µm MIXED-B columns connected in series.[12]
-
Mobile Phase: HPLC-grade THF at a flow rate of 1.0 mL/min.[13]
-
Column Temperature: 30-40 °C.
-
Injection Volume: 100 µL.
3. Calibration:
-
Prepare a series of narrow polydispersity polystyrene standards of known molecular weights in THF at a concentration of 1 mg/mL.
-
Inject each standard and record the retention time.
-
Construct a calibration curve by plotting the logarithm of the peak molecular weight (Mp) versus the retention time.[1][14]
4. Data Analysis:
-
Inject the prepared polyfluorene sample.
-
Using the calibration curve, the GPC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) for the sample.[11]
GPC Experimental Workflow
The following diagram illustrates the key steps in the GPC analysis of polyfluorenes.
References
- 1. Measurement of Molecular Weight by using GPC method : Shimadzu SOPS [shimadzu.com.au]
- 2. aimplas.net [aimplas.net]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. 3 ways to analyze GPC/SEC data | Malvern Panalytical [malvernpanalytical.com]
- 6. osti.gov [osti.gov]
- 7. Advanced Polymer Analysis with MALDI-TOF MS | Bruker [bruker.com]
- 8. labcompare.com [labcompare.com]
- 9. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. agilent.com [agilent.com]
- 11. m.youtube.com [m.youtube.com]
- 12. agilent.com [agilent.com]
- 13. rsc.org [rsc.org]
- 14. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Safety Operating Guide
Proper Disposal of 2,6-dibromo-9H-fluorene: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2,6-dibromo-9H-fluorene is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. The following protocols are based on established safety data for halogenated organic compounds and should be implemented in conjunction with institutional and local regulations.
Hazard and Precautionary Data
Before handling this compound, it is essential to be aware of its potential hazards and the necessary precautions. The following table summarizes key hazard statements and precautionary measures derived from safety data sheets of structurally similar compounds.
| Hazard Class | Hazard Statement | Precautionary Statement |
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1] P312: Call a poison center or doctor if you feel unwell.[1] |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. P391: Collect spillage. |
Disposal Protocol
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1][2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin and Body Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][2] Inspect gloves before use and use a proper glove removal technique.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Step 2: Waste Collection and Storage
-
Containerization: Place excess this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) into a suitable, labeled, and tightly closed container for disposal.[1][2]
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, heat, and sources of ignition.[1] The storage area should be cool and dry.[1][2]
Step 3: Disposal Procedure
-
Consult Regulations: Before disposal, consult your institution's Environmental Health and Safety (EHS) office and local hazardous waste regulations.[1][2]
-
Waste Manifest: Complete all necessary waste manifest paperwork as required by your institution and local authorities.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2]
Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Step 1: Immediate Response
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Prevent Spread: Prevent further leakage or spillage if it is safe to do so.[1]
Step 2: Spill Cleanup
-
Containment: For solid spills, carefully sweep up the material, avoiding dust formation.[2][3] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand, or earth).
-
Collection: Place the contained material into a suitable container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Step 3: Post-Cleanup
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the spill.[1]
-
Reporting: Report the spill to your supervisor and EHS office as per your institution's policy.
-
Waste Disposal: Dispose of the collected spill material and contaminated cleaning supplies as hazardous waste, following the disposal protocol outlined above.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,6-dibromo-9H-fluorene
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling 2,6-dibromo-9H-fluorene, including personal protective equipment (PPE), operational protocols, and disposal plans.
Hazard Summary: this compound is a chemical compound that can cause skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][3] Therefore, strict adherence to safety protocols is necessary to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to wear the appropriate PPE to prevent skin contact, eye exposure, and inhalation.[1][5]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side-shields or goggles are required.[5] A face shield may be necessary for splash-prone procedures. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[6] A lab coat or chemical-resistant apron is also recommended to protect clothing and skin.[5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if engineering controls are insufficient to maintain exposure below permissible limits or if irritation is experienced.[5] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[5][6] Inspect gloves for any signs of degradation or puncture before use. |
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1][5] Do not breathe in dust, fumes, or vapors.[1][5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1][4] Do not eat, drink, or smoke in the laboratory.
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][4]
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Keep the container locked up and away from incompatible materials.[1]
Disposal Plan:
-
Dispose of this compound and its container in accordance with local, state, and federal regulations.[1][2]
-
It is recommended to use a licensed professional waste disposal service to dispose of this material.[1][5] Do not allow the chemical to enter drains or waterways.[1]
Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
